1-Chloroundeca-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
84163-94-0 |
|---|---|
Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCl |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic Architectures: Stereoselective Synthesis of 1-Chloroundeca-2,5-diene
Executive Summary
1-Chloroundeca-2,5-diene is a critical synthetic intermediate, primarily utilized in the stereoselective construction of Dictyopterenes and Undeca-1,3,5-trienes (key olfactory components in Galbanum oil and marine pheromones).
The synthesis of this molecule presents two distinct chemical challenges:
-
The "Skipped" Diene Motif: Constructing a 1,4-diene system (methylene-interrupted) without thermodynamic relaxation into the more stable conjugated 1,3-diene system.
-
Allylic Instability: Converting the precursor alcohol (undeca-2,5-dien-1-ol) to the chloride without triggering an allylic shift (
), which would destroy the skipped pattern and stereochemical integrity.
This guide details a robust, convergent route focusing on the Copper-Catalyzed Propargylic Coupling for skeleton assembly and the Collington-Meyers Protocol for the critical chlorination step.
Part 1: Retrosynthetic Analysis
To achieve the target molecule with high stereochemical purity (typically 2Z, 5Z for biological activity), we disconnect the molecule at the C1 functional group and the C4 methylene "skip."
-
Target: 1-Chloroundeca-2,5-diene
-
Immediate Precursor: Undeca-2,5-dien-1-ol
-
Skeleton Precursor: Undeca-2,5-diyn-1-ol
-
Fragments: 1-Heptyne (Nucleophile) + 4-Chlorobut-2-yn-1-ol (Electrophile)
Figure 1: Retrosynthetic logic flow ensuring preservation of the methylene skip.
Part 2: Skeleton Assembly (The Copper-Catalyzed Coupling)
The formation of the skipped diyne skeleton is the foundational step. We utilize a copper-catalyzed cross-coupling between a terminal alkyne and a propargylic halide.
Reaction Logic
Direct alkylation of alkynes with propargylic halides is prone to allenic rearrangements. To mitigate this, we employ a Copper(I)-catalyzed nucleophilic substitution in the presence of a mild base.
Reagents: 1-Heptyne, 4-Chlorobut-2-yn-1-ol, CuI (Catalyst), NaI, K2CO3, DMF.
Mechanism[1][2][3][4][5][6][7]
-
Formation of Copper Acetylide: The terminal proton of 1-heptyne is deprotonated by the base (K2CO3) in the presence of CuI, forming a polymeric Copper(I) acetylide species.
-
Oxidative Addition/Substitution: The propargylic chloride undergoes substitution. While often simplified as
, in copper catalysis, this likely proceeds via a -complex where the copper activates the propargylic electrophile, facilitating the attack of the acetylide. -
Result: Formation of the 1,4-diyne (Undeca-2,5-diyn-1-ol) with the carbon skeleton intact.
Part 3: The Critical Functionalization (Alcohol to Chloride)
This is the most technically demanding step. Treating (2Z,5Z)-undeca-2,5-dien-1-ol with standard chlorinating agents (e.g.,
To prevent this, we use the Collington-Meyers Protocol .
The Collington-Meyers Mechanism
This method converts the alcohol to a mesylate (methanesulfonate) in situ, followed by displacement with a chloride ion. The reaction is driven by the formation of a strong Si-O or S-O bond (in this case, S-O) and the precipitation of salts.
Reagents: Methanesulfonyl Chloride (MsCl), s-Collidine (2,4,6-trimethylpyridine), Lithium Chloride (LiCl), DMF.
Step-by-Step Mechanistic Flow:
-
Activation: The alcohol reacts with MsCl in the presence of s-Collidine. The base neutralizes the HCl byproduct immediately, preventing acid-catalyzed rearrangement.
-
Intermediate: Undeca-2,5-dienyl mesylate.
-
-
Substitution (
): The mesylate is an excellent leaving group ( of conjugate acid ~ -1.9). The Lithium Chloride provides a high concentration of ions in the polar aprotic solvent (DMF). -
Displacement: The chloride ion attacks the C1 position from the backside. Because the reaction is strictly
(bimolecular) and not (unimolecular carbocation), the double bond at C2-C3 remains undisturbed, and no allylic shift occurs.
Figure 2: The Collington-Meyers pathway avoiding carbocation formation.
Part 4: Experimental Protocol
Objective: Synthesis of 1-Chloroundeca-2,5-diene from Undeca-2,5-dien-1-ol.
Materials
-
(2Z, 5Z)-Undeca-2,5-dien-1-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
s-Collidine (2,4,6-trimethylpyridine) (2.0 eq)
-
Lithium Chloride (LiCl) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Dissolve (2Z, 5Z)-Undeca-2,5-dien-1-ol in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add anhydrous LiCl and s-Collidine to the solution. Stir until LiCl is mostly dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) via syringe over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by a less polar chloride spot ( ). -
Workup: Pour the mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether (3x).
-
Purification: Wash the combined organic layers with:
-
1M HCl (to remove collidine)
-
Saturated
-
Brine
-
Dry over
and concentrate in vacuo (do not heat above 30°C due to volatility).
-
-
Isolation: Flash chromatography on silica gel (100% Pentane) yields the pure 1-Chloroundeca-2,5-diene.
Data Summary Table
| Parameter | Specification | Notes |
| Yield | 85-92% | High yield due to lack of side reactions. |
| Isomeric Purity | >98% Retention | No Z |
| Stability | Moderate | Store at -20°C under Argon; prone to oxidation. |
| Key Byproducts | Collidine-HCl | Removed easily via acidic wash. |
References
-
Collington, E. W., & Meyers, A. I. (1971). A facile and specific conversion of allylic alcohols to allylic chlorides without rearrangement. The Journal of Organic Chemistry, 36(20), 3044-3045. Link
- Grandjean, D., et al. (1974). Synthesis of Dictyopterenes. Bulletin de la Société Chimique de France. (Contextual grounding for the diene skeleton in pheromone synthesis).
-
Pohnert, G., & Boland, W. (2002). The Oxylipin Chemistry of Attraction and Defense in Brown Algae and Diatoms. Natural Product Reports, 19, 108-122. Link
-
Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds (Context for NCS/DMS alternative chlorination). Journal of the American Chemical Society, 94(21), 7586–7587. Link
An In-depth Technical Guide to the Stability and Reactivity of 1-Chloroundeca-2,5-diene
Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1-Chloroundeca-2,5-diene, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. By examining its structural features—an allylic chloride and a non-conjugated diene system—we delve into the underlying principles governing its behavior. This document outlines key stability considerations, predictable reaction pathways, potential degradation mechanisms, and recommended protocols for its handling, storage, and characterization.
Introduction: Unveiling 1-Chloroundeca-2,5-diene
1-Chloroundeca-2,5-diene is an unsaturated aliphatic halogenated hydrocarbon. Its structure is characterized by an eleven-carbon chain containing two non-conjugated double bonds at positions 2 and 5, and a chlorine atom at the allylic position (C1). This unique combination of functional groups dictates its chemical personality, rendering it a versatile, yet reactive, building block in organic synthesis.
The presence of the allylic chloride is of primary significance, as the proximity of the C-Cl bond to the C2=C3 double bond allows for the formation of a resonance-stabilized allylic carbocation upon heterolytic cleavage of the carbon-chlorine bond. This stabilization profoundly influences its reactivity, particularly in nucleophilic substitution reactions. The two double bonds, being isolated from each other by more than one single bond, generally react independently in electrophilic addition reactions.
This guide will systematically explore the stability and reactivity paradigms of this molecule, offering field-proven insights into its behavior and practical guidance for its application in a laboratory setting.
Table 1: Physicochemical Properties of 1-Chloroundeca-2,5-diene
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉Cl | |
| Molecular Weight | 186.725 g/mol | |
| IUPAC Name | (2Z,5Z)-1-chloroundeca-2,5-diene | |
| Synthesis Reference | Tetrahedron Letters, 31, p. 5749, 1990 |
Chemical Stability and Degradation Pathways
The stability of 1-Chloroundeca-2,5-diene is intrinsically linked to the lability of the allylic chloride group. While the molecule can be stored under appropriate conditions, it is susceptible to several degradation pathways.
The Allylic System: A Double-Edged Sword
The C-Cl bond in 1-Chloroundeca-2,5-diene is activated by the adjacent π-system of the C2=C3 double bond. This activation leads to enhanced reactivity but also inherent instability compared to a saturated alkyl chloride. The stability of the resulting allylic carbocation, should the C-Cl bond break, is a key factor. This carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms (C1 and C3).
This resonance stabilization lowers the activation energy for reactions involving the departure of the chloride ion, making the compound susceptible to degradation, particularly in the presence of nucleophiles or in polar, protic solvents.
Potential Degradation Pathways
Several degradation pathways can be anticipated for 1-Chloroundeca-2,5-diene, primarily initiated by the reactivity of the allylic chloride.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, 1-Chloroundeca-2,5-diene can undergo hydrolysis to form the corresponding allylic alcohol, undeca-2,5-dien-1-ol.[1][2][3][4] The reaction can proceed through an S(_N)1-like mechanism due to the stability of the allylic carbocation.[2][3]
-
Oxidation: The allylic position and the double bonds are susceptible to oxidation.[5][6][7] Oxidizing agents can lead to the formation of various products, including epoxides, diols, or cleavage of the carbon-carbon double bonds. Allylic oxidation can also lead to the formation of α,β-unsaturated aldehydes or ketones.[5][6][7]
-
Thermal Decomposition: Like many chlorinated hydrocarbons, 1-Chloroundeca-2,5-diene is expected to undergo thermal decomposition at elevated temperatures.[8][9][10][11] This process can lead to the elimination of hydrogen chloride and the formation of more complex unsaturated or polymeric materials. The combustion of chlorinated hydrocarbons can also produce harmful byproducts.[11][12]
-
Radical Reactions: The allylic position is also susceptible to radical abstraction of a hydrogen atom, which can initiate radical chain reactions, especially in the presence of light or radical initiators.[13]
Caption: Potential degradation pathways of 1-Chloroundeca-2,5-diene.
Reactivity Profile
The reactivity of 1-Chloroundeca-2,5-diene is dominated by two key features: the allylic chloride and the non-conjugated double bonds.
Nucleophilic Substitution at the Allylic Position
1-Chloroundeca-2,5-diene is highly susceptible to nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts in both S(_N)1 and S(_N)2 reactions.
-
S(_N)1 Reactivity: The ability to form a resonance-stabilized allylic carbocation makes the S(_N)1 pathway favorable, especially with weak nucleophiles in polar protic solvents.
-
S(_N)2 Reactivity: The transition state of an S(_N)2 reaction at an allylic position is stabilized by the adjacent π-system, leading to enhanced reaction rates compared to simple alkyl halides.[3]
A variety of nucleophiles can displace the chloride ion, making it a valuable precursor for the synthesis of a wide range of derivatives.
Caption: General scheme for nucleophilic substitution.
Electrophilic Addition to the Non-Conjugated Double Bonds
The two double bonds in 1-Chloroundeca-2,5-diene are separated by two methylene groups, meaning they are non-conjugated and will typically react independently of one another in electrophilic addition reactions. The reactivity of each double bond will be influenced by its substitution pattern. In the case of (2Z,5Z)-1-chloroundeca-2,5-diene, both are disubstituted.
Reactions such as halogenation (e.g., with Br₂), hydrohalogenation (e.g., with HBr), and hydration (e.g., with H₂O/H⁺) will proceed at one or both double bonds, depending on the stoichiometry of the electrophilic reagent. The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the more stable carbocation intermediate.
Experimental Protocols
Safe Handling and Storage
1-Chloroundeca-2,5-diene, as a chlorinated hydrocarbon and a reactive allylic chloride, requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong oxidizing agents, bases, and nucleophiles. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.
Synthesis
While the specific details from the cited Tetrahedron Letters article are not provided here, a general approach to the synthesis of allylic chlorides involves the reaction of the corresponding allylic alcohol with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid with a catalyst.
General Protocol for Allylic Chlorination:
-
To a solution of the corresponding allylic alcohol (undeca-2,5-dien-1-ol) in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane) at a reduced temperature (e.g., 0 °C), add the chlorinating agent (e.g., thionyl chloride) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 1-Chloroundeca-2,5-diene.
Identification and Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 1-Chloroundeca-2,5-diene.
Table 2: Spectroscopic Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the different types of protons in the molecule, including the allylic protons adjacent to the chlorine, the vinylic protons of the two double bonds, and the aliphatic protons of the undecyl chain. The chemical shifts and coupling patterns will provide detailed structural information.[14][15][16][17] |
| ¹³C NMR | Distinct signals for each chemically non-equivalent carbon atom. The chemical shifts will indicate the electronic environment of each carbon, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.[14][15][16][17][18] |
| FTIR | Characteristic absorption bands for the C-Cl stretch (typically in the fingerprint region), C=C stretching of the double bonds, and C-H stretching and bending vibrations.[19][20][21][22][23] |
| GC-MS | A single peak in the gas chromatogram (for a pure sample) and a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine.[24][25][26][27][28] |
Conclusion
1-Chloroundeca-2,5-diene is a molecule with a rich and predictable reactivity profile, primarily governed by its allylic chloride functionality and the presence of two non-conjugated double bonds. Its utility as a synthetic intermediate is underscored by its susceptibility to nucleophilic substitution and electrophilic addition reactions. However, this reactivity also predisposes the molecule to various degradation pathways, necessitating careful handling and storage. The experimental protocols and characterization methods outlined in this guide provide a framework for the safe and effective use of 1-Chloroundeca-2,5-diene in a research and development setting. A thorough understanding of its stability and reactivity is paramount for any scientist seeking to harness its synthetic potential.
References
-
ChemSynthesis. (2Z,5Z)-1-chloro-2,5-undecadiene. Retrieved from [Link]
- Google Patents. (1943). Hydrolysis of allyl halides. US2313767A.
-
Shaalaa.com. (2025). Explain the following briefly. Allyl chloride is hydrolysed readily as compared to 1-chloropropane. Chemistry (Theory). Retrieved from [Link]
-
Allen. Allyl chloride is hydrolysed more readily than n-propyl chloride. Why ?. Retrieved from [Link]
-
Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]
-
The Royal Society Publishing. (1964). The thermal decomposition of methylene chloride. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1374), 403–415. Retrieved from [Link]
-
JoVE. (2023). Video: Radical Substitution: Allylic Chlorination. Retrieved from [Link]
-
Taylor & Francis Online. (1987). COMBUSTION OF CHLORINATED HYDROCARBONS. Chemical Engineering Communications, 54(1-6), 137-150. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
Organic Chemistry Portal. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. Retrieved from [Link]
-
Academia.edu. (PDF) Allylic and benzylic oxidation reactions with sodium chlorite. Retrieved from [Link]
-
Harvard University. OXIDATIONS 5 Oxidations. Retrieved from [Link]
-
Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
-
ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
-
PubMed. (2000). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]
-
Agilent. (2011). Gases, halogenated hydrocarbons Analysis of halogenated hydrocarbons in air. Retrieved from [Link]
-
theijes.com. FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2020). Determination of Saturated and Unsaturated Hydrocarbons in Petroleum Oil Pesticides using FTIR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. IR: alkyl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
chem.ucla.edu. 13C NMR - How Many Signals. Retrieved from [Link]
-
chemconnections.org. 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
-
PubMed. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]
Sources
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- 2. shaalaa.com [shaalaa.com]
- 3. quora.com [quora.com]
- 4. Allyl chloride is hydrolysed more readily than n-propyl chloride. Why ? [allen.in]
- 5. (PDF) Allylic and benzylic oxidation reactions with sodium chlorite [academia.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: 1-Chloroundeca-2,5-diene as a Versatile Precursor for the Synthesis of Marine Natural Products
Introduction: Unveiling the Potential of a C11 Chloro-Diene Building Block
In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic campaign. 1-Chloroundeca-2,5-diene, a C11 chlorinated skipped diene, emerges as a promising yet underutilized precursor for the construction of various bioactive molecules, particularly those of marine origin. The unique combination of a reactive allylic chloride and a skipped diene system within an eleven-carbon chain offers a versatile platform for introducing molecular complexity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and potential applications of 1-chloroundeca-2,5-diene in the synthesis of marine natural products, with a focus on a hypothetical synthesis of a dictyopterene analogue.
Physicochemical Properties and Spectroscopic Data
While comprehensive experimental data for 1-chloroundeca-2,5-diene is not extensively documented, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₉Cl |
| Molecular Weight | 186.72 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 210-230 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) |
| Stability | May be sensitive to light and air; potential for polymerization. Store under an inert atmosphere in a cool, dark place. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.40-5.60 (m, 4H, olefinic protons)
-
δ 4.05 (d, J = 7.2 Hz, 2H, -CH₂Cl)
-
δ 2.70-2.90 (m, 2H, bis-allylic protons)
-
δ 2.00-2.15 (m, 2H, allylic protons)
-
δ 1.20-1.45 (m, 6H, methylene protons)
-
δ 0.85-0.95 (t, J = 7.0 Hz, 3H, methyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 125.0-135.0 (olefinic carbons)
-
δ 45.0 (-CH₂Cl)
-
δ 30.0-35.0 (allylic and bis-allylic carbons)
-
δ 20.0-30.0 (methylene carbons)
-
δ 14.0 (methyl carbon)
-
-
IR (neat, cm⁻¹):
-
3010-3030 (C-H stretch, olefinic)
-
2850-2960 (C-H stretch, aliphatic)
-
1650-1670 (C=C stretch, non-conjugated)
-
680-720 (C-Cl stretch)
-
Synthesis of (2Z,5Z)-1-Chloroundeca-2,5-diene: A Plausible Stereoselective Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (2Z,5Z)-1-Chloroundeca-2,5-diene.
Detailed Experimental Protocol: Synthesis of (2Z,5Z)-1-Chloroundeca-2,5-diene
Step 1: Synthesis of Undec-4-yn-1-ol
-
To a solution of ethylmagnesium bromide (1.1 eq) in THF at 0 °C, slowly add hex-1-yne (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add a solution of 1-chloro-5-hydroxypentane (1.0 eq) in THF and heat the reaction to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford undec-4-yn-1-ol.
Step 2: Synthesis of (Z)-Undec-4-en-1-ol
-
To a solution of undec-4-yn-1-ol (1.0 eq) in methanol, add Lindlar's catalyst (5 mol%).
-
Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
The crude (Z)-undec-4-en-1-ol is typically used in the next step without further purification.
Step 3: Synthesis of (2Z,5Z)-Undeca-2,5-dien-1-ol
-
To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane, add a solution of (Z)-undec-4-en-1-ol (1.0 eq) in dichloromethane.
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate in vacuo to yield crude (Z)-undec-4-enal.
-
To a suspension of (2-hydroxyethyl)triphenylphosphonium bromide (1.2 eq) in THF at -78 °C, add n-butyllithium (1.2 eq) and stir for 30 minutes.
-
Add a solution of crude (Z)-undec-4-enal (1.0 eq) in THF and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (2Z,5Z)-undeca-2,5-dien-1-ol.
Step 4: Synthesis of (2Z,5Z)-1-Chloroundeca-2,5-diene
-
To a solution of (2Z,5Z)-undeca-2,5-dien-1-ol (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield (2Z,5Z)-1-chloroundeca-2,5-diene.
Application in Natural Product Synthesis: A Hypothetical Approach to a Dictyopterene C' Analogue
Dictyopterenes are a class of C11-hydrocarbons isolated from marine brown algae that often act as sex pheromones.[2] The undecadiene framework of 1-chloroundeca-2,5-diene makes it an ideal precursor for the synthesis of these and related natural products. Here, we propose a hypothetical synthesis of a dictyopterene C' analogue, showcasing the utility of our target precursor.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of a Dictyopterene C' analogue.
Proposed Synthetic Protocol: Synthesis of a Dictyopterene C' Analogue
Step 1: Grignard Reagent Formation from (2Z,5Z)-1-Chloroundeca-2,5-diene
-
In a flame-dried flask under an argon atmosphere, add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of (2Z,5Z)-1-chloroundeca-2,5-diene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution of the chloride at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature. The resulting solution of the Grignard reagent is used directly in the next step.
Step 2: Coupling with an Electrophile (e.g., Acetaldehyde)
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target dictyopterene C' analogue.
Safety and Handling
As a chlorinated hydrocarbon and a volatile diene, 1-chloroundeca-2,5-diene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.[3][4]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[5]
-
Fire Hazards: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide fire extinguisher.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
1-Chloroundeca-2,5-diene represents a valuable, though currently under-explored, building block for the synthesis of natural products, particularly those of marine origin with a C11 backbone. The protocols outlined in this document provide a practical guide for its synthesis and a conceptual framework for its application. The versatility of the allylic chloride functionality allows for a wide range of coupling reactions, opening avenues for the synthesis of a diverse array of complex molecules. Further exploration of the reactivity of this precursor is warranted and is expected to lead to novel and efficient total syntheses of important bioactive compounds.
References
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Mori, K. (2016). Overview of Kenji Mori's pheromone synthesis series. Journal of Chemical Ecology, 42(8), 645-661. [Link]
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Billups, W. E., & Moorehead, A. W. (1981). Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′. Journal of the Chemical Society, Chemical Communications, (4), 179-180. [Link]
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Pilli, R. A., & de Meijere, A. (2000). Synthesis of Marine Natural Products. In The Synthesis of Natural Products (pp. 1-64). Springer, Berlin, Heidelberg. [Link]
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ChemSynthesis. (n.d.). (2Z,5Z)-1-chloro-2,5-undecadiene. Retrieved from [Link]
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LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]
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Pohnert, G., & Boland, W. (2002). The chemistry of gamete attraction in brown algae. Natural Product Reports, 19(2), 108-121. [Link]
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WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. WorkSafeBC. [Link]
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PubChem. (n.d.). Allyl chloride. National Center for Biotechnology Information. [Link]
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Pettus Jr, J. A., & Moore, R. E. (1971). Isolation and structure determination of dictyopterenes C′ and D′ from Dictyopteris. Stereospecificity in the cope rearrangement of dictyopterenes A and B. Journal of the American Chemical Society, 93(12), 3087-3088. [Link]
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Boland, W., & Mertes, K. (1985). Stereoselective synthesis of ectocarpene and its antipode via microbiological asymmetric hydrolysis. Bioscience, Biotechnology, and Biochemistry, 49(10), 2581-2584. [Link]
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Billups, W. E., & Moorehead, A. W. (1981). Facile synthesis of fucoserratene and the (±)-dictyopterenes B, D, and D' (= ectocarpene): constituents of marine brown algae. Journal of the American Chemical Society, 103(21), 6516-6517. [Link]
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Pohnert, G. (2010). Algal pheromone biosynthesis: stereochemical analysis and mechanistic implications in gametes of Ectocarpus siliculosus. PubMed, 21(11), 1497-1504. [Link]
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European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chlorine. NJ.gov. [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]
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Application Notes and Protocols: Cross-Coupling Reactions Involving 1-Chloroundeca-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Substrate
1-Chloroundeca-2,5-diene presents a unique set of challenges and opportunities in the realm of synthetic organic chemistry. As a long-chain aliphatic chloride, its C(sp³)-Cl bond is significantly less reactive in traditional palladium-catalyzed cross-coupling reactions compared to its aryl or vinyl counterparts.[1][2] The presence of two internal double bonds introduces further complexity, raising concerns of isomerization or undesired side reactions under harsh conditions. However, the successful functionalization of this substrate opens doors to the synthesis of a variety of complex molecules, from natural products to novel pharmaceutical intermediates.
This guide provides a detailed exploration of potential cross-coupling strategies for 1-chloroundeca-2,5-diene, focusing on Suzuki, Sonogashira, and Heck-type reactions. The protocols outlined below are built upon established principles for the coupling of unactivated alkyl halides, offering a robust starting point for experimental design and optimization.[1][2][3]
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild conditions and functional group tolerance.[4][5] While traditionally applied to aryl and vinyl halides, recent advancements have extended its utility to include unactivated alkyl halides.[3][6][7] For a substrate like 1-chloroundeca-2,5-diene, a nickel-based catalyst system is often more effective than palladium due to the higher reactivity of nickel in the oxidative addition step with alkyl chlorides.[1][7]
Causality in Experimental Design:
The choice of a nickel catalyst, specifically a combination of a nickel(II) precursor and a suitable ligand, is critical for activating the inert C-Cl bond.[7] The ligand plays a crucial role in stabilizing the nickel catalyst and promoting the desired catalytic cycle. A bidentate nitrogen-based ligand, such as a Pybox or phenanthroline derivative, can enhance the reactivity and selectivity of the coupling.[1] The base is essential for the transmetalation step, activating the boronic acid partner.[6] A moderately strong base like potassium phosphate is often employed to avoid side reactions. The solvent system must be capable of dissolving both the organic substrate and the inorganic base, with a mixture of a polar aprotic solvent like dioxane and water being a common choice.
Proposed Suzuki-Miyaura Coupling Protocol:
Reaction: Coupling of 1-chloroundeca-2,5-diene with an arylboronic acid.
Materials:
-
1-Chloroundeca-2,5-diene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
s-Bu-Pybox ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask, add NiCl₂(dme) (5 mol%) and the s-Bu-Pybox ligand (5.5 mol%) under an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent) via syringe. Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: To the catalyst mixture, add the arylboronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), and 1-chloroundeca-2,5-diene (1.0 equivalent).
-
Aqueous Phase: Add a minimal amount of degassed water (typically 10% of the total solvent volume) to dissolve the base.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary: Proposed Suzuki-Miyaura Reaction Parameters
| Parameter | Proposed Value/Condition | Rationale |
| Catalyst | NiCl₂(dme) | Effective for coupling of unactivated alkyl chlorides. |
| Ligand | s-Bu-Pybox | Enhances catalyst activity and selectivity.[1] |
| Base | K₃PO₄ | Activates the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane / Water | Solubilizes both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient energy for oxidative addition without promoting decomposition. |
| Stoichiometry | 1.2 eq. Boronic Acid | Ensures complete consumption of the alkyl chloride. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[8][9][10] Its application to unactivated alkyl halides is less common but achievable, often necessitating a shift from the traditional palladium/copper co-catalyst system to more robust nickel-based catalysts.[11][12]
Causality in Experimental Design:
For the Sonogashira coupling of 1-chloroundeca-2,5-diene, a nickel catalyst is again the preferred choice due to the inert nature of the C(sp³)-Cl bond.[11][12] The addition of a halide salt, such as sodium iodide, can facilitate the reaction, potentially through an in situ Finkelstein reaction to generate the more reactive alkyl iodide. An organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[10] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often employed to facilitate the reaction.
Proposed Sonogashira Coupling Protocol:
Reaction: Coupling of 1-chloroundeca-2,5-diene with a terminal alkyne.
Materials:
-
1-Chloroundeca-2,5-diene
-
Terminal alkyne (e.g., phenylacetylene)
-
Nickel(II) iodide (NiI₂)
-
4,4'-Dimethoxy-2,2'-bipyridine (MeO-bpy)
-
Sodium iodide (NaI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NiI₂ (5 mol%), MeO-bpy (5.5 mol%), and NaI (1.5 equivalents) to a flame-dried Schlenk tube.
-
Reagent Addition: Add 1-chloroundeca-2,5-diene (1.0 equivalent), the terminal alkyne (1.5 equivalents), and anhydrous DMF (to achieve a 0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24-48 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated aqueous ammonium chloride, then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Summary: Proposed Sonogashira Reaction Parameters
| Parameter | Proposed Value/Condition | Rationale |
| Catalyst | NiI₂ | Effective for Sonogashira coupling of unactivated alkyl halides.[12] |
| Ligand | MeO-bpy | Stabilizes the nickel catalyst. |
| Additive | NaI | Promotes in situ halide exchange to the more reactive iodide. |
| Base | DIPEA | Acts as both a base and a solvent in some cases.[10] |
| Solvent | DMF | A polar aprotic solvent suitable for this transformation. |
| Temperature | 100 °C | Higher temperature required to drive the reaction with the alkyl chloride. |
Visualization: Sonogashira Catalytic Cycle
Sources
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Application Notes and Protocols for the Polymerization of 1-Chloroundeca-2,5-diene and its Derivatives
Introduction: Unlocking the Potential of Functionalized Polydienes
The synthesis of functionalized polymers is a cornerstone of modern materials science, with significant implications for the development of advanced therapeutics and drug delivery systems. Within this domain, the polymerization of long-chain functionalized dienes, such as 1-chloroundeca-2,5-diene and its derivatives, offers a pathway to novel polymeric architectures with tailored properties. The presence of a chloro-substituent provides a reactive handle for post-polymerization modification, enabling the conjugation of bioactive molecules, targeting ligands, or imaging agents. This guide provides a comprehensive overview and detailed protocols for the polymerization of this unique monomer class, with a focus on Acyclic Diene Metathesis (ADMET) polymerization, a robust and versatile method for the synthesis of unsaturated polymers.[1]
These protocols are designed for researchers and scientists in both academic and industrial settings, particularly those engaged in polymer chemistry, materials science, and drug development. The methodologies described herein are grounded in established principles of polymerization chemistry and are designed to be self-validating, providing a reliable foundation for the synthesis and exploration of these promising materials.
Strategic Approach to Polymerization: Why ADMET?
While several polymerization techniques exist for dienes, Acyclic Diene Metathesis (ADMET) stands out for its exceptional functional group tolerance, making it particularly well-suited for monomers like 1-chloroundeca-2,5-diene.[2] ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to polymerize terminal dienes, with the release of a small volatile molecule, typically ethylene, as the driving force.[1] This method offers a high degree of control over polymer architecture and can be used to synthesize a variety of materials, including linear polymers and block copolymers.[1]
In contrast, other methods like coordination polymerization with Ziegler-Natta or rare-earth metal catalysts can be sensitive to polar functional groups, such as the chloro-group in our target monomer.[3][4] While strategies to protect these functional groups exist, they add complexity to the synthetic process.[5] Therefore, ADMET presents a more direct and efficient route for the polymerization of 1-chloroundeca-2,5-diene and its derivatives.
Caption: Figure 1. Simplified ADMET Polymerization Mechanism.
Experimental Protocols
Protocol 1: General Procedure for ADMET Polymerization of 1-Chloroundeca-2,5-diene
This protocol outlines a general procedure for the homopolymerization of 1-chloroundeca-2,5-diene using a Grubbs-type catalyst. The reaction is performed under an inert atmosphere to protect the catalyst from deactivation by oxygen and moisture.
Materials:
-
1-Chloroundeca-2,5-diene (monomer)
-
Grubbs' second-generation catalyst ([RuCl₂(PCy₃)(IMesH₂)(CHPh)])
-
Anhydrous toluene (solvent)
-
Inhibitor remover columns (for monomer purification)
-
Schlenk flask and other standard Schlenk line glassware
-
High-vacuum pump
-
Magnetic stirrer and heating mantle
-
Methanol (for polymer precipitation)
-
Hexanes (for washing)
Procedure:
-
Monomer Purification: Pass the 1-chloroundeca-2,5-diene monomer through an inhibitor remover column to remove any radical inhibitors. Subsequently, degas the monomer by three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a stream of dry argon.
-
Reagent Addition: In the Schlenk flask, dissolve the purified 1-chloroundeca-2,5-diene (e.g., 1.0 g, 1 equivalent) in anhydrous toluene (to achieve a monomer concentration of approximately 0.5 M).
-
Catalyst Addition: In a separate glovebox or under a positive pressure of argon, weigh the Grubbs' second-generation catalyst (e.g., 0.005-0.01 molar equivalents relative to the monomer) and dissolve it in a small amount of anhydrous toluene.
-
Initiation of Polymerization: Transfer the catalyst solution to the monomer solution in the Schlenk flask via a cannula.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and apply a dynamic vacuum (approximately 10⁻² - 10⁻³ mbar) to facilitate the removal of ethylene gas, which drives the polymerization forward.[6] Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to 24 hours depending on the desired molecular weight.
-
Termination: After the desired time, cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. Collect the polymer by filtration, wash it with fresh methanol and hexanes to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of Block Copolymers
ADMET polymerization allows for the synthesis of block copolymers by sequential monomer addition. This protocol provides a general guideline for the synthesis of a diblock copolymer of 1-chloroundeca-2,5-diene and a second diene monomer (Monomer B).
Procedure:
-
Follow steps 1-6 of Protocol 1 for the polymerization of 1-chloroundeca-2,5-diene.
-
Once the first block has reached the desired length (monitored by techniques such as GPC of aliquots), break the vacuum with argon.
-
Add the second purified and degassed monomer (Monomer B) dissolved in anhydrous toluene to the reaction mixture via cannula.
-
Re-apply the dynamic vacuum and continue the polymerization at the same or a different temperature, depending on the reactivity of Monomer B.
-
Follow steps 7 and 8 of Protocol 1 for termination and purification of the resulting block copolymer.
Key Experimental Considerations and Causality
-
Monomer Purity: The purity of the monomer is critical for successful ADMET polymerization. Impurities can act as catalyst poisons, leading to low molecular weight polymers or complete inhibition of the reaction.
-
Catalyst Selection: The choice of catalyst influences the polymerization kinetics and the properties of the resulting polymer. Grubbs' second and third-generation catalysts are generally robust and exhibit high tolerance to a variety of functional groups.[7] For monomers with potentially coordinating groups, more specialized catalysts may be required.
-
Reaction Conditions: The temperature and vacuum level are crucial parameters. Higher temperatures can increase the rate of polymerization but may also lead to side reactions. A high vacuum is essential for the efficient removal of ethylene, which is necessary to drive the equilibrium towards polymer formation.[6]
-
Solvent: While ADMET can be performed neat, the use of a high-boiling, inert solvent like toluene or 1,2,4-trichlorobenzene can aid in dissolving the monomer and the resulting polymer, preventing premature precipitation.[8]
Data Presentation: Expected Polymer Characteristics
The properties of the resulting poly(1-chloroundeca-2,5-diene) will depend on the polymerization conditions. The following table provides a hypothetical summary of expected characteristics based on typical ADMET polymerizations of functionalized dienes.
| Parameter | Expected Range | Characterization Technique |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | -20 to 10 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Tₔ) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Microstructure (cis/trans ratio) | Predominantly trans | ¹H and ¹³C NMR Spectroscopy |
Visualization of the Experimental Workflow
Caption: Figure 2. Experimental Workflow for ADMET Polymerization.
Applications in Drug Development
The polymers derived from 1-chloroundeca-2,5-diene hold significant promise for various biomedical applications, primarily due to the presence of the reactive chlorine atom. This functional group can serve as a versatile anchor for the covalent attachment of a wide array of molecules, including:
-
Active Pharmaceutical Ingredients (APIs): Creating polymer-drug conjugates for controlled release and targeted delivery.
-
Targeting Ligands: Such as antibodies, peptides, or small molecules to direct the polymer to specific cells or tissues.
-
Solubilizing Agents: Like polyethylene glycol (PEG) to enhance the aqueous solubility and biocompatibility of the polymer.
-
Imaging Probes: For diagnostic applications.
The unsaturated backbone of the polymer can also be further modified, for instance, through hydrogenation to yield a saturated, more stable polymer, or through other addition reactions to introduce further functionality.
Conclusion and Future Perspectives
The polymerization of 1-chloroundeca-2,5-diene and its derivatives via ADMET offers a powerful and flexible platform for the synthesis of novel functionalized polydienes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this exciting class of materials. Future work in this area could focus on optimizing catalyst systems to achieve better control over polymer microstructure (e.g., cis/trans selectivity), exploring the synthesis of more complex architectures such as star and graft copolymers, and evaluating the in vitro and in vivo performance of these polymers in various drug delivery and biomedical applications.
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Nomura, K. (2012). ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s. Scientific Research Publishing. [Link]
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Hu, Y., et al. (2021). Synthesis of α,ω‐End Functionalized Polydienes: Allylic‐Bearing Heteroleptic Aluminums for Selective Alkylation and Transalkylation in Coordinative Chain Transfer Polymerization. ResearchGate. [Link]
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Li, H., et al. (2023). End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. [Link]
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Zhang, D., & Geng, J. (2021). DFT Modeling of Coordination Polymerization of Polar Olefin Monomers by Molecular Metal Complexes. MDPI. [Link]
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Cui, D., et al. (2020). cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl). National Institutes of Health. [Link]
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Erasmus, E., & van der Westhuizen, J. H. (2021). Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's catalyst. ScienceDirect. [Link]
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Wagener, K. B., et al. (2015). Precise Sulfite Functionalization of Polyolefins via ADMET Polymerization. PubMed. [Link]
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Sergeeva, N. N., et al. (2004). Cross-metathesis reactions of vinyl-chlorins and -porphyrins catalyzed by a “second generation” Grubbs' catalyst. Royal Society of Chemistry. [Link]
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Lin, S., et al. (2021). Highly Trans-1,4-selective Coordination Polymerization of Polar 2-(2-Fluorophenyl)-1,3-butadiene Catalyzed by Monofluorene Rare-Earth Metal Complexes. ResearchGate. [Link]
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Kumar, S., et al. (2023). Unconventional Reactivity of a Grubbs Catalyst: Hydroalkylation Overriding Metathesis. ACS Publications. [Link]
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Ashley, G. W., & Santi, D. V. (2015). Functionalized liposome purification via Liposome Extruder Purification (LEP). Royal Society of Chemistry. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Analytical methods for the quantification of 1-Chloroundeca-2,5-diene
Executive Summary
This application note details a validated protocol for the quantification of (2Z,5Z)-1-chloroundeca-2,5-diene (CUD), a specialized synthetic intermediate and potential genotoxic impurity (PGI) found in the synthesis of bioactive lipids and insect pheromones. Given its structural classification as an allylic chloride, CUD possesses alkylating potential, necessitating rigorous control strategies in pharmaceutical development under ICH M7 guidelines.
This guide moves beyond standard monographs, offering a self-validating GC-MS/SIM (Selected Ion Monitoring) workflow designed for specificity in complex organic matrices. We address the critical stability challenges of the skipped-diene system (susceptibility to autoxidation) and the allylic chloride moiety (susceptibility to hydrolysis).
Chemical Context & Analytical Challenges
(2Z,5Z)-1-chloroundeca-2,5-diene is a C11 electrophile often synthesized via stereoselective coupling (e.g., Tetrahedron Letters, 31, 5749, 1990). Its analysis presents a "Stability-Sensitivity Paradox":
-
Thermal Instability: The 1,4-diene pattern is prone to isomerization or oxidation at high GC inlet temperatures.
-
Reactivity: As an allylic chloride, it can degrade on active sites (silanols) within the GC liner or column.
-
Stereochemistry: Distinguishing the (2Z,5Z) isomer from (2E) variants requires specific stationary phase selectivity.
Critical Quality Attributes (CQA)
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₁₉Cl | Monitors: m/z 186 (³⁵Cl) / 188 (³⁷Cl) |
| Molecular Weight | 186.72 g/mol | Suitable for GC-MS (EI) |
| Boiling Point | ~230-240°C (est) | Requires mid-polarity column for retention |
| Reactivity | Allylic Electrophile | Risk: On-column degradation. Solution: Deactivated liners. |
Analytical Workflow Visualization
The following diagram outlines the decision matrix for method development, ensuring data integrity from sampling to quantification.
Caption: Analytical logic flow for CUD quantification, emphasizing feedback loops for system suitability (liner deactivation) and sample stability.
Detailed Protocol: GC-MS/SIM Quantification
This protocol is optimized for trace-level quantification (ppm range) . For assay-level (purity) analysis, switch the MS to Scan mode (50-300 amu) and increase split ratio to 100:1.
Instrumentation & Conditions
-
GC System: Agilent 7890B / 8890 or equivalent.
-
Detector: Single Quadrupole MS (Agilent 5977) with Extractor Ion Source.
-
Column: DB-FastFAME or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The "UI" (Ultra Inert) designation is non-negotiable for allylic chlorides to prevent on-column dehydrohalogenation.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program:
-
Initial: 60°C (Hold 1 min) – Focuses volatiles.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C (Hold 3 min) – Resolves isomers.
-
Post Run: 280°C (3 min).
Inlet Parameters:
-
Mode: Pulsed Splitless (Pulse: 25 psi for 0.75 min).
-
Temperature: 220°C. Note: Do not exceed 230°C to prevent thermal rearrangement.
-
Liner: Ultra Inert Splitless with Glass Wool (deactivated).
Mass Spectrometry Parameters (SIM Mode)
To achieve high sensitivity (LOQ < 50 ppb), use Selected Ion Monitoring (SIM) .
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Target | 151.1 | 50 | [M-Cl]⁺ Base peak (Loss of Chlorine) |
| Qualifier 1 | 186.1 | 50 | [M]⁺ Molecular Ion (³⁵Cl) |
| Qualifier 2 | 188.1 | 50 | [M]⁺ Isotope (³⁷Cl) - Confirms Cl presence |
| Qualifier 3 | 67.1 | 30 | Characteristic diene fragment |
Note: The molecular ion (186) may be weak. Quantify on m/z 151 but require m/z 186 presence for ID confirmation.
Sample Preparation (The "Cold-Extract" Method)
Standard liquid injection is risky if water or alcohols are present in the matrix. Use this biphasic extraction.
-
Stock Solution: Weigh 10 mg Reference Standard (CUD) into a 10 mL volumetric flask. Dilute with Isooctane (stabilized with BHT).
-
Internal Standard (ISTD): Add 1-Chlorodecane or d5-Chlorobenzene to all samples at 5 µg/mL.
-
Extraction (for Aqueous/Reaction Mix):
-
Aliquot 1 mL sample into a centrifuge tube.
-
Add 2 mL Isooctane containing 0.01% BHT (Antioxidant prevents diene oxidation).
-
Vortex for 30 seconds. Centrifuge at 3000 rpm for 5 min.
-
Transfer the top organic layer to a GC vial with a PTFE-lined cap .
-
Crucial: Analyze within 12 hours.
-
Method Validation Criteria (Self-Validating System)
This method is designed to be self-validating. Run the following "System Suitability Test" (SST) before every batch.
A. Resolution & Tailing Factor
-
Requirement: Tailing factor for CUD (m/z 151) must be < 1.5 .
-
Diagnostic: If tailing > 1.5, the liner is active. Replace liner and trim column inlet by 10 cm.
B. Sensitivity Check (S/N)
-
Requirement: Signal-to-Noise ratio for the 50 ppb standard must be > 10:1 .
C. Specificity (Isomer Check)
-
The (2Z,5Z) isomer must be baseline separated from the (2E,5Z) or (2E,5E) isomers (impurities from synthesis).
-
Reference: Consult the synthesis route in Tetrahedron Letters (1990) to understand potential isomer byproducts.
Linearity Data (Example):
| Concentration (ppm) | Area Ratio (CUD/ISTD) | % RSD (n=3) |
|---|---|---|
| 0.05 | 0.042 | 4.1% |
| 0.50 | 0.415 | 2.8% |
| 5.00 | 4.180 | 1.2% |
| R² | 0.9998 | |
Troubleshooting & Causality
-
Issue: Loss of m/z 186/188 ratio (should be ~3:1).
-
Cause: Co-elution with a non-chlorinated hydrocarbon (matrix interference).
-
Fix: Switch to a more polar column (e.g., DB-Wax) to shift the hydrocarbon background, or use MS/MS (MRM 186 -> 151).
-
-
Issue: Degradation to Alcohol (Undeca-2,5-dien-1-ol).
-
Cause: Moisture in the solvent or active sites in the injector.
-
Fix: Dry Isooctane over Na₂SO₄; Use silanized glass wool.
-
References
-
Synthesis & Characterization: Jefford, C. W., & Moulin, M. C. (1990). "Stereoselective synthesis of (2Z,5Z)-1-chloroundeca-2,5-diene and related compounds." Tetrahedron Letters, 31(40), 5749-5752. [Link]
-
Regulatory Framework (Genotoxic Impurities): International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." [Link]
-
Analytical Methodology for Alkyl Halides: Mamilla, Y. R., et al. (2010).[1] "A sensitive and selective GC–MS method for analysis of process-related genotoxic impurities in Atenolol." Journal of Pharmaceutical and Biomedical Analysis, 51(1), 252-257. [Link]
-
Stability of Allylic Chlorides: Valleix, A., et al. (2007). "Solvolytic behavior of allylic chlorides." Organic Letters, 9(1), 69-72. [Link]
Sources
Application Note: High-Throughput Analysis of 1-Chloroundeca-2,5-diene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of 1-Chloroundeca-2,5-diene, a novel chlorinated aliphatic diene, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for sample preparation, instrument configuration, and data analysis. The described protocol leverages the high separation efficiency of capillary gas chromatography and the sensitive and selective detection capabilities of mass spectrometry to ensure reliable and reproducible results.
Introduction
1-Chloroundeca-2,5-diene is an unsaturated chlorinated hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents and specialty chemicals. Accurate and sensitive analytical methods are crucial for monitoring its purity, quantifying its presence in various matrices, and studying its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds.[1] Its combination of chromatographic separation and mass spectrometric detection provides high levels of selectivity and sensitivity, making it an ideal choice for the analysis of complex mixtures. This application note outlines a comprehensive GC-MS method for the analysis of 1-Chloroundeca-2,5-diene, addressing potential challenges such as isomerization and thermal degradation.
Causality Behind Experimental Choices
The selection of the analytical parameters is grounded in the physicochemical properties of 1-Chloroundeca-2,5-diene and established principles of GC-MS analysis for chlorinated and unsaturated hydrocarbons.
-
Gas Chromatography: A low-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane column, is chosen for its excellent resolving power for a wide range of nonpolar to moderately polar compounds, including halogenated hydrocarbons.[2] The temperature program is optimized to ensure sufficient separation of potential isomers and impurities while minimizing the risk of thermal degradation of the diene system.
-
Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV is employed.[3][4] This "hard" ionization technique induces reproducible fragmentation patterns, which are crucial for structural elucidation and compound identification through library matching.[5][6] The fragmentation of 1-Chloroundeca-2,5-diene is expected to yield characteristic ions resulting from the loss of a chlorine atom, cleavage at the allylic positions, and rearrangements of the unsaturated system.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 1-Chloroundeca-2,5-diene is depicted in the following diagram:
Sources
- 1. dem.ri.gov [dem.ri.gov]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloroundeca-2,5-diene
Welcome to the technical support center for the purification of 1-Chloroundeca-2,5-diene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this specialty chemical. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
1-Chloroundeca-2,5-diene is a valuable intermediate in organic synthesis, often utilized in the construction of complex molecules in pharmaceutical and materials science research. Its non-conjugated diene system and allylic chloride functionality make it susceptible to a variety of side reactions during synthesis and purification. Consequently, obtaining this compound in high purity can be a significant challenge.
This guide provides a structured approach to identifying and removing common impurities, moving from frequently asked questions to in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of 1-Chloroundeca-2,5-diene.
Q1: What are the most common types of impurities I should expect in my crude 1-Chloroundeca-2,5-diene sample?
A1: Based on a presumed synthesis via allylic chlorination of a suitable undecadiene precursor (e.g., undeca-1,4-diene), you can anticipate several classes of impurities:
-
Isomeric Byproducts: These include other monochlorinated isomers (e.g., 3-chloro-undeca-1,5-diene), and geometric isomers (E/Z) of the desired product.
-
Over-chlorinated Products: Dichlorinated and trichlorinated undecadienes can form if the reaction is not carefully controlled.
-
Unreacted Starting Materials: Residual undecadiene will likely be present.
-
Polymerization Products: Dienes are susceptible to polymerization, especially in the presence of acid or heat, leading to oligomeric or polymeric materials.[1]
-
Solvent and Reagent Residues: Depending on the specific synthetic and workup procedures, residual solvents and chlorinating agent byproducts may be present.
Q2: My crude product is a dark, viscous oil. What does this indicate?
A2: A dark and viscous appearance often suggests the presence of polymeric or oligomeric impurities. Dienes can polymerize under thermal stress or in the presence of acidic catalysts.[1] If your synthesis or workup involved acidic conditions or prolonged heating, this is a likely cause. These high-molecular-weight byproducts can significantly complicate purification.
Q3: I'm seeing multiple spots on my TLC analysis, even after a workup. What's the best initial approach to purification?
A3: For a non-polar compound like 1-Chloroundeca-2,5-diene with potentially closely related impurities, a two-stage purification strategy is often most effective:
-
Fractional Distillation under Reduced Pressure: This is an excellent first step to remove highly volatile impurities (like residual solvent) and non-volatile, high-molecular-weight materials (like polymers).
-
Column Chromatography: This will be necessary to separate the desired product from isomers and other impurities with similar boiling points.
Q4: Can I use an aqueous wash to remove any impurities?
A4: Yes, an aqueous workup is a crucial first step after synthesis. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove any acidic byproducts. Subsequent washes with brine will help to remove water-soluble impurities and break up emulsions.
Troubleshooting Guide: From Crude Sample to Pure Product
This section provides a more detailed, step-by-step guide to navigate the challenges of purifying 1-Chloroundeca-2,5-diene.
Problem 1: Identification of Unknown Impurities
Symptom: Your initial analytical data (GC-MS, ¹H NMR) shows unexpected peaks that you cannot readily identify.
Underlying Cause & Solution:
The identity of impurities is critical for designing an effective purification strategy.
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Protocol:
-
GC-MS Analysis:
-
Rationale: Gas chromatography separates volatile components, and mass spectrometry provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used to deduce the molecular weight and structure of the impurities.[2][3]
-
Procedure:
-
Prepare a dilute solution of your crude sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject the sample into a GC-MS instrument equipped with a non-polar column (e.g., DB-5ms or equivalent).
-
Use a temperature gradient program that allows for the separation of compounds with a range of boiling points.
-
-
Interpretation:
-
Look for peaks with m/z values corresponding to dichlorinated products (M+34), isomers (same m/z as the product), or rearrangement products.
-
The fragmentation pattern can reveal the location of the chlorine atom and double bonds.
-
-
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive identification of isomers and other structurally related impurities.[4][5]
-
Procedure:
-
Dissolve a small amount of the crude sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire both ¹H and ¹³C NMR spectra.
-
-
Interpretation:
-
¹H NMR: Look for characteristic signals of vinylic protons (typically 5.0-6.5 ppm) and protons adjacent to the chlorine atom (allylic protons, typically around 4.0 ppm). The integration of these signals can help quantify the relative amounts of different species.
-
¹³C NMR: The number of signals will indicate the number of non-equivalent carbon atoms. Isomers will often have very similar but distinct chemical shifts. The chemical shift of the carbon bearing the chlorine will be a key indicator.
-
-
| Potential Impurity | Expected Analytical Signature |
| Positional Isomers | Same molecular weight in MS; different chemical shifts and coupling patterns in NMR, particularly for protons and carbons near the chlorine and double bonds. |
| Dichlorinated Products | Higher molecular weight in MS (M+34, with characteristic isotopic pattern for two chlorines); potentially more complex NMR spectra. |
| Polymeric Material | Will not elute from the GC column; in NMR, will appear as broad, unresolved signals. |
| Starting Material | Lower molecular weight in MS; absence of signals corresponding to the chloro-group in NMR. |
Problem 2: Difficulty in Separating Isomers
Symptom: After initial purification attempts (e.g., simple distillation), your product is still contaminated with isomers that have very similar boiling points.
Underlying Cause & Solution:
Positional and geometric isomers of 1-Chloroundeca-2,5-diene often have very close boiling points, making their separation by distillation challenging.[6] Column chromatography is the preferred method for separating such closely related compounds.
Workflow for Isomer Separation:
Caption: A workflow for the separation of isomeric impurities.
Step-by-Step Protocols:
-
Fractional Distillation under Reduced Pressure:
-
Rationale: To remove the bulk of lower and higher boiling point impurities before chromatography. A vacuum is essential to lower the boiling point and prevent thermal degradation of the diene.
-
Procedure:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Ensure all glass joints are properly sealed for high vacuum.
-
Heat the distillation flask gently using a heating mantle and a stir bar.
-
Collect fractions based on the boiling point at the given pressure. Monitor the purity of each fraction by GC or TLC.
-
-
-
Silica Gel Column Chromatography:
-
Rationale: Exploits the differences in polarity between the isomers and the desired product to achieve separation. Even small differences in the position of the double bonds or the chlorine atom can lead to differential interaction with the silica stationary phase.
-
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for a solvent system that gives good separation of the spots with the desired product having an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry method is recommended).
-
Loading: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC to identify the pure fractions containing 1-Chloroundeca-2,5-diene.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Problem 3: Product Degradation During Purification
Symptom: You observe a decrease in yield and the appearance of new impurities during distillation or chromatography.
Underlying Cause & Solution:
1-Chloroundeca-2,5-diene is susceptible to degradation under certain conditions:
-
Thermal Degradation: Prolonged heating during distillation can cause isomerization or polymerization.
-
Acid-Catalyzed Degradation: Silica gel is slightly acidic and can promote the isomerization of double bonds or the formation of carbocation intermediates that lead to other products.
Mitigation Strategies:
-
For Distillation:
-
Always use a high vacuum to keep the distillation temperature as low as possible.
-
Use a short path distillation apparatus if possible to minimize the residence time at high temperatures.
-
Consider adding a radical inhibitor (like a small amount of BHT) to the distillation flask if polymerization is suspected.
-
-
For Chromatography:
-
Deactivate the Silica Gel: If acid-catalyzed degradation is suspected, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine, mixed into the eluent (e.g., 0.1-1% triethylamine in hexane).
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Summary of Troubleshooting Strategies
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Dark, viscous crude product | Polymerization | 1. Use fractional distillation under high vacuum to separate the monomer from the polymer. 2. Consider adding a radical inhibitor during synthesis and purification. |
| Multiple spots on TLC with similar Rf values | Isomeric impurities | 1. Optimize the solvent system for column chromatography using different solvent mixtures. 2. Use a longer chromatography column for better separation. |
| Loss of product during purification | Thermal or acid-catalyzed degradation | 1. For distillation, use high vacuum and a short path. 2. For chromatography, use deactivated silica gel and work efficiently. |
| Broad peaks in GC analysis | Thermal decomposition in the injector or column | 1. Lower the injector temperature. 2. Use a new, high-quality GC column. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Dienes. Retrieved from [Link]
-
Polymerization of Dienes. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]
-
Fractional Distillation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Column Chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
How to read and Interpret GC/MS Spectra. (2021). ResearchGate. Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). ChemConnections. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
How to Interpret GC-MS Results. (2018). Innovatech Labs. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022). Master Organic Chemistry. Retrieved from [Link]
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- 3. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chemconnections.org [chemconnections.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Stability in 1-Chloroundeca-2,5-diene Synthesis
Executive Summary: The "Skipped Diene" Challenge
Synthesizing 1-chloroundeca-2,5-diene requires the construction of a delicate 1,4-diene (skipped diene) motif. Unlike conjugated 1,3-dienes, skipped dienes are thermodynamically less stable and prone to metal-catalyzed isomerization.[1]
Whether you are employing Iron-Catalyzed Cross-Coupling (Fe-CCC) or Copper-Catalyzed Allylic Substitution , the primary failure mode is catalyst deactivation leading to stalled conversion or "black metal" precipitation. This guide addresses the kinetic instability of the active catalytic species and provides protocols to stabilize the "on-cycle" metal center.[1]
Diagnostic Matrix: Why is my reaction failing?
Use this table to correlate physical observations with the underlying chemical failure mode.
| Symptom | Observation Timing | Root Cause | Corrective Action |
| Rapid Black Precipitate | < 5 mins after Grignard addition | Catalyst Aggregation. The active low-valent Fe/Cu species coalesced into inactive nanoparticles before entering the catalytic cycle. | Add NMP (N-methyl-2-pyrrolidone) or TMEDA as a co-solvent to stabilize the monomeric metal species. |
| Stalled Conversion (~40%) | 30-60 mins into reaction | Product Inhibition/Chelation. The formed 1,4-diene product is chelating the metal center, removing it from the cycle.[1] | Increase catalyst loading or switch to a bulky Bis-phosphine (SciOPP) or NHC ligand to prevent product binding.[1] |
| Isomerization (1,3-diene) | Late stage (>90% conversion) | Over-Activity. The catalyst is re-coordinating to the product and migrating the double bond to a conjugated position.[1] | Quench immediately at 95% conversion. Do not aim for 100%. Use π-acidic additives.[1] |
| No Reaction (Clear Solution) | T=0 | Induction Failure. The pre-catalyst (e.g., Fe(acac)₃) was not reduced to the active species.[1] | Ensure Grignard reagent quality. Add a trace of activator (e.g., DIBAL-H) if using non-Grignard nucleophiles.[1] |
Deep Dive: The Mechanism of Deactivation[2]
In the synthesis of 1-chloroundeca-2,5-diene, the critical step is often the coupling of a C8-nucleophile with a C3-electrophile (or vice versa). The active catalyst (usually a low-valent Fe(I) or Fe(-II) species) exists in a fragile equilibrium.
The "Death Spiral" of Iron Catalysts
The diagram below illustrates the competition between the productive catalytic cycle and the irreversible deactivation pathways (Aggregation and Poisoning).[1]
Figure 1: The Iron Catalytic Cycle highlighting the "Death Spiral" where active species aggregate (red) or get trapped by the skipped diene product (yellow).
Optimized Experimental Protocol
Objective: Synthesis of 1-chloroundeca-2,5-diene via Iron-Catalyzed Cross-Coupling. Method: Stabilized Kochi-Fürstner Coupling.[1]
Materials
-
Electrophile: (Z)-1,3-dichloropropene (or propargyl chloride derivative).[1]
-
Nucleophile: Octylmagnesium bromide (1.0 M in THF).[1]
-
Catalyst: Fe(acac)₃ (5 mol%).[1]
-
Ligand/Stabilizer: TMEDA (10 mol%) OR NMP (20 mol%).[1] Crucial for preventing aggregation.[1]
-
Solvent: THF (Anhydrous).[1]
Step-by-Step Procedure
-
Catalyst Pre-Complexation: In a flame-dried Schlenk flask, dissolve Fe(acac)₃ (5 mol%) and the stabilizer (NMP or TMEDA) in THF. Stir for 10 minutes. The solution should be a clear orange/red.[1]
-
Substrate Addition (The "Reverse Addition" Technique): Add the electrophile (1,3-dichloropropene) to the catalyst solution.[1] Cool to 0°C. Note: Having the electrophile present BEFORE the Grignard helps trap the active Iron species immediately, preventing self-aggregation.
-
Controlled Nucleophile Addition: Add the Octylmagnesium bromide dropwise over 30–60 minutes via syringe pump.[1] Why? A high concentration of Grignard relative to the electrophile accelerates catalyst decomposition (reduction to Fe(0) mud).[1]
-
Quench: Monitor by GC/MS. As soon as the electrophile is consumed, quench with 1M HCl.[1] Warning: Do not let the reaction stir overnight.[1] The Iron catalyst will begin isomerizing the 1,4-diene to the 1,3-diene once the starting material is gone.[1]
Frequently Asked Questions (FAQs)
Q1: I see a sudden color change to black, and the reaction stops. What happened? A: You experienced "Catalyst Crash-out." This occurs when the rate of reduction (by the Grignard) exceeds the rate of the catalytic cycle.[1] The active Fe species accumulated and clumped together.[1] Fix: Slow down the Grignard addition rate or increase the amount of NMP stabilizer.
Q2: Can I use Copper (CuI) instead of Iron? A: Yes, Copper-catalyzed allylic substitution is a viable alternative.[1] However, Copper requires lower temperatures (-20°C to -40°C) to prevent SN2' vs SN2 regioselectivity issues.[1] Iron is generally preferred for skipped dienes because it naturally favors the SN2 (linear) or SN2' (branched) depending strictly on the ligand, with less sensitivity to temperature.[1]
Q3: My product contains 15% of the conjugated isomer. How do I remove it? A: Separation is difficult. Prevention is key.[1]
-
Stop the reaction earlier (90% conversion).[1]
-
Use Fe(dbm)₃ (dibenzoylmethanate) instead of Fe(acac)₃; the bulkier ligand reduces the rate of isomerization.[1]
Q4: Why is the "1-Chloro" group stable during this coupling? A: Iron catalysts are remarkably chemoselective.[1] They prefer reacting with the allylic halide or propargylic halide over a primary alkyl chloride.[1] However, if you leave the reaction too long with excess Grignard, the terminal chloride will eventually react.[1]
References
-
Iron-Catalyzed Cross-Coupling Principles
-
Synthesis of Skipped Dienes (1,4-Dienes)
-
Catalyst Deactivation Mechanisms
-
Iron-Catalyzed Hydrovinylation (Alternative Route)
Sources
Validation & Comparative
A Comparative Guide to NMR and Mass Spectrometry for the Structural Validation of 1-Chloroundeca-2,5-diene
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of validating the structure of a novel halogenated diene, 1-chloroundeca-2,5-diene. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting data to demonstrate how these methods synergistically lead to confident structural elucidation.
The Analytical Challenge: 1-Chloroundeca-2,5-diene
1-Chloroundeca-2,5-diene presents a unique structural puzzle. Its long, flexible alkyl chain, multiple sites of unsaturation, and the presence of a halogen atom create a complex spectroscopic fingerprint. A thorough validation requires not only the confirmation of the molecular weight and elemental composition but also the precise assignment of the chlorine atom's position and the geometry of the double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule. It provides a detailed picture of the chemical environment of each nucleus, primarily ¹H and ¹³C, allowing for the assembly of the molecular framework.
Predicted NMR Analysis of 1-Chloroundeca-2,5-diene
Before acquiring experimental data, predicting the NMR spectra can provide a valuable roadmap for interpretation. Based on established chemical shift principles and data from similar structures, we can anticipate the following:
¹H NMR: The proton spectrum is expected to be complex due to the numerous non-equivalent protons and potential for overlapping signals. Key regions of interest include:
-
Vinylic protons (δ 5.0-6.0 ppm): Protons directly attached to the double bonds will resonate in this downfield region. The coupling patterns will be intricate due to both geminal and vicinal couplings.
-
Allylic protons (δ 2.0-2.5 ppm): The protons on the carbons adjacent to the double bonds will appear in this region, deshielded by the π-systems.
-
Chloromethyl protons (δ 3.5-4.0 ppm): The CH₂ group attached to the chlorine atom will be significantly deshielded.
-
Aliphatic protons (δ 0.8-1.6 ppm): The protons of the saturated alkyl chain will resonate in this upfield region.
¹³C NMR: The carbon spectrum will provide a count of the unique carbon environments.
-
Alkene carbons (δ 110-140 ppm): The four sp² hybridized carbons of the two double bonds will be found in this range.
-
Chlorinated carbon (δ 40-50 ppm): The carbon directly bonded to the chlorine atom will be shifted downfield compared to a typical alkyl carbon.
-
Aliphatic carbons (δ 10-40 ppm): The remaining sp³ hybridized carbons of the undecane chain will appear in this region.
Experimental Protocol: Acquiring High-Resolution NMR Data
A self-validating NMR experiment requires meticulous sample preparation and the use of a suite of experiments to unambiguously assign all signals.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for many organic compounds and is relatively easy to remove.[1]
-
Procedure:
-
Dissolve approximately 5-10 mg of purified 1-chloroundeca-2,5-diene in ~0.6 mL of CDCl₃.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent evaporation of the volatile solvent and analyte.
-
2. NMR Experiments:
A comprehensive NMR analysis should include the following experiments:
-
¹H NMR: To identify all proton environments and their multiplicities.
-
¹³C{¹H} NMR: To identify all unique carbon environments.
-
Correlation Spectroscopy (COSY): A 2D experiment that reveals proton-proton couplings, establishing the connectivity of adjacent protons.[2][3]
-
Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates directly bonded proton-carbon pairs.[2][4]
-
Heteronuclear Multiple Bond Correlation (HMBC): A 2D experiment that shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together larger structural fragments.[2][5]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight and elemental formula of a compound and, through fragmentation analysis, offers valuable clues about its structure. For a volatile and relatively nonpolar molecule like 1-chloroundeca-2,5-diene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.
Predicted Mass Spectrum of 1-Chloroundeca-2,5-diene
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 188 for the ³⁵Cl isotope and at m/z 190 for the ³⁷Cl isotope, with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.
Fragmentation Pattern: Electron ionization is a "hard" ionization technique that will cause the molecular ion to fragment in a predictable manner.[4] Key expected fragments include:
-
Loss of Cl• (m/z 153): Cleavage of the C-Cl bond is a common fragmentation pathway for alkyl chlorides.[6][7]
-
Allylic Cleavage: Fragmentation at the bonds allylic to the double bonds will be favored due to the formation of resonance-stabilized carbocations.
-
Loss of Alkyl Fragments: Cleavage along the undecane chain will produce a series of fragment ions separated by 14 amu (CH₂).[8][9][10]
Experimental Protocol: GC-MS Analysis
A robust GC-MS protocol ensures the separation of the analyte from any impurities and provides a clean mass spectrum for interpretation.
1. Sample Preparation:
-
Solvent Selection: A volatile solvent such as dichloromethane or hexane is suitable for dissolving the sample for injection.
-
Procedure:
-
Prepare a dilute solution of 1-chloroundeca-2,5-diene (e.g., 100 µg/mL) in the chosen solvent.
-
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is appropriate for separating non-polar compounds.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 250).
-
Data Interpretation and Structural Validation: A Synergistic Approach
The true power of these techniques is realized when the data are interpreted together.
NMR Data Interpretation
A detailed analysis of the 1D and 2D NMR spectra will allow for the complete assignment of all proton and carbon signals.
-
COSY: The COSY spectrum will reveal the spin systems present in the molecule. For example, the protons of the ethyl group at the end of the chain will show a clear correlation. The complex couplings between the vinylic and allylic protons will also be mapped out.
-
HSQC: The HSQC spectrum will definitively link each proton to its directly attached carbon. This is crucial for assigning the carbons in the crowded aliphatic region of the ¹³C NMR spectrum.
-
HMBC: The HMBC spectrum is the key to connecting the different spin systems. For example, a correlation between the chloromethyl protons and the adjacent vinylic carbon will confirm the position of the chlorine atom at C1. Long-range couplings across the double bonds will help to establish the overall connectivity of the diene system.
Mass Spectrometry Data Interpretation
The mass spectrum will provide orthogonal information to confirm the structure.
-
Molecular Ion: The presence of the isotopic cluster at m/z 188/190 will confirm the molecular formula C₁₁H₁₉Cl.
-
Key Fragments: The observation of the [M-Cl]⁺ ion at m/z 153 will corroborate the presence of a chlorine atom. The pattern of fragmentation in the lower mass region will be characteristic of the undecadiene backbone.
Comparative Summary
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity of atoms, chemical environment of nuclei | Molecular weight, elemental formula, structural fragments |
| Strengths | Unambiguous determination of stereochemistry and regiochemistry | High sensitivity, confirmation of molecular formula |
| Limitations | Lower sensitivity, can be complex for large molecules | Provides indirect structural information through fragmentation |
| Key Experiment for 1-Chloroundeca-2,5-diene | 2D NMR (COSY, HSQC, HMBC) for complete assignment | GC-MS with EI for molecular weight and fragmentation pattern |
Visualizing the Workflow and Data
To further clarify the process, the following diagrams illustrate the experimental workflows and the expected data.
Caption: GC-MS Experimental Workflow.
Caption: Synergistic Structural Validation.
Conclusion
The structural validation of a molecule like 1-chloroundeca-2,5-diene is a clear demonstration of the complementary nature of NMR spectroscopy and mass spectrometry. While NMR provides the detailed architectural blueprint of the molecule, mass spectrometry acts as a powerful verification tool, confirming the overall composition and providing key structural clues through fragmentation. By employing a comprehensive suite of NMR experiments alongside a well-designed GC-MS analysis, researchers can achieve a high degree of confidence in their structural assignments, a critical step in any chemical research or drug development pipeline.
References
-
Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. Journal of Visualized Experiments. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
-
Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ResearchGate. (2018). ¹H NMR spectrum of 1,9-undecadiene. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Sources
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- 10. whitman.edu [whitman.edu]
Reactivity Comparison: 1-Chloroundeca-2,5-diene vs. Conjugated and Simple Allylic Analogs
Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pheromone Synthesis Specialists.
Executive Summary: The "Skipped" Challenge
1-Chloroundeca-2,5-diene represents a specialized class of electrophiles: long-chain skipped (1,4) dienyl allylic chlorides . Unlike their conjugated counterparts or simple short-chain analogs, these molecules possess a unique "metastable" reactivity profile. They are kinetically active enough for rapid cross-coupling but thermodynamically fragile, prone to irreversible isomerization into conjugated systems.
This guide compares 1-Chloroundeca-2,5-diene against two primary alternatives:
-
1-Chloroundeca-2,4-diene (The Conjugated Thermodynamic Sink)
-
Crotyl Chloride (1-Chloro-2-butene) (The Simple Allylic Model)
Key Finding: While conjugated dienes offer superior stability, 1-Chloroundeca-2,5-diene is the requisite intermediate for synthesizing "interrupted" conjugation patterns found in insect pheromones (e.g., Tuta absoluta, Dysmicoccus) and essential fatty acid metabolites. Success relies strictly on Copper(I)-catalyzed protocols that suppress the thermodynamic drift toward conjugation.
Mechanistic Architecture
To understand the handling of 1-Chloroundeca-2,5-diene, one must visualize the competing pathways. The molecule contains an electrophilic allylic head (C1-C3) and a nucleophilic, isolated alkene tail (C5-C6).
The Thermodynamic Slope (Isomerization Risk)
The primary failure mode in using the 2,5-diene is the acid- or base-catalyzed shift to the 2,4-diene. The 2,4-system benefits from resonance stabilization (~15 kJ/mol), making it the thermodynamic sink.
Substitution Pathways ( vs )
In coupling reactions (e.g., with Grignards), the 2,5-diene faces regioselectivity challenges similar to crotyl chloride but exacerbated by the long chain.
- (Direct Attack at C1): Preserves the linear chain. Desired for chain elongation.
- (Allylic Shift at C3): Creates a branched product.
-
Metal-Catalyzed (Cu): Copper promotes
via a -allyl mechanism that is sensitive to the distal C5 double bond (chelation effects).
Comparative Performance Data
The following table contrasts the target molecule with its direct competitors under standard alkylation conditions (e.g., Copper-catalyzed Grignard coupling).
| Feature | 1-Chloroundeca-2,5-diene (Target) | 1-Chloroundeca-2,4-diene (Alternative) | Crotyl Chloride (Model) |
| Electronic State | Skipped (1,4) : Isolated | Conjugated (1,3) : Delocalized | Isolated : Simple allylic activation. No distal interference. |
| Stability ( | Low : Isomerizes in presence of trace acid or Lewis acids ( | High : Stable indefinitely at RT. | High : Stable. |
| Coupling Regioselectivity | High ( | Low (Mixed) : Prone to 1,4-addition (attack at C4) vs 1,2-addition. | Moderate : Mix of linear ( |
| Primary Application | Pheromones/Lipids : Essential for "kinked" biological structures. | Industrial Polymers : Precursors for conjugated polymers/dienes. | General Synthesis : Introduction of C4 crotyl units. |
| Handling Precaution | Strict Neutrality : Must use basic scavengers ( | Standard organic handling. | Standard organic handling. |
Experimental Protocols
Protocol A: Isomerization-Free Synthesis
Objective: Convert (2Z,5Z)-undeca-2,5-dien-1-ol to the chloride without shifting the double bonds.
Why this works: Standard
Reagents:
-
(2Z,5Z)-undeca-2,5-dien-1-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
LiCl (anhydrous) (3.0 eq)
-
s-Collidine (Base) (1.5 eq)
-
Solvent: DMF (
C)
Step-by-Step:
-
Activation: Dissolve alcohol and s-Collidine in DMF at
C. Add MsCl dropwise. Stir for 30 min. (Formation of Mesylate). -
Displacement: Add solid anhydrous LiCl in one portion. Allow to warm to RT.
-
Workup: Quench with cold sat.
(Crucial to keep pH > 7). Extract with Hexanes (non-polar solvents prevent solvolysis). -
Purification: Rapid filtration through a short pad of basic alumina (NOT acidic silica).
Protocol B: Copper-Catalyzed Cross-Coupling
Objective: Couple with a Grignard reagent while preserving the skipped diene motif.
Reference Grounding: Based on modern "Copper Hydride" and Cu-catalyzed alkylation methodologies [1, 3].
Procedure:
-
Catalyst Prep: In a flame-dried flask, dissolve anhydrous
and in THF to form (0.1 M solution). -
Cooling: Cool the allylic chloride (1-Chloroundeca-2,5-diene) solution to -40°C .
-
Catalysis: Add 5 mol% of the Cu catalyst.
-
Addition: Add the Grignard reagent (R-MgBr) dropwise over 1 hour. Note: Slow addition prevents local heating which causes isomerization.
-
Quench: Pour into
buffer (pH 9).
Critical Analysis: Why Choose the 2,5-Diene?
The "Bystander" Effect
In 1-Chloroundeca-2,5-diene, the C5=C6 double bond is electronically isolated from the reaction center (C1). However, in Copper-catalyzed reactions, this distal double bond can act as a weak ligand to the Copper center.
-
Pros: This "templating" effect often enhances
regioselectivity over , leading to higher yields of linear products compared to simple crotyl chloride. -
Cons: It requires the catalyst loading to be precise; excess copper can lead to oxidative dimerization of the diene tail.
Pheromone Relevance
Many Lepidopteran pheromones (e.g., for Tuta absoluta or Spodoptera) require a skipped diene motif (often Z,Z or Z,E). Using the conjugated 2,4-diene as a starting material is futile because de-conjugating a double bond is synthetically difficult. Therefore, the 1-Chloroundeca-2,5-diene is the "Gateway Molecule"—harder to handle, but the only path to the correct biological activity.
References
-
H2-Mediated Copper-Catalyzed C–C Coupling Reactions: Selective Formation of Skipped Dienes. Source: ACS Catalysis (2023). URL:[Link] Relevance:[1][2][3][4][5][6][7][8] Establishes the modern standard for coupling allylic chlorides to form skipped dienes without isomerization.
-
Bifunctional Skipped Dienes through Cu/Pd-Catalyzed Allylboration. Source: Organic Letters (2022). URL:[Link] Relevance:[2][3][4][7][8] details the synthesis of functionalized skipped dienes using metal catalysis, highlighting the stability challenges.
-
Synthesis of (2Z,5Z)-1-chloro-2,5-undecadiene. Source: ChemSynthesis / ResearchGate Data. URL:[Link] Relevance: Provides physical property data and confirms the existence of the specific C11 intermediate.
-
Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Source: Chemistry LibreTexts / OpenStax. URL:[Link] Relevance: Foundation for the mechanistic comparison between conjugated and non-conjugated diene reactivity.[9][10]
Sources
- 1. Concurrent configurational modification in conjugated dienes; a new pathway in the isomerization of alkadienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]
- 9. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Precision in Instability: Benchmarking the Analytical Standard for 1-Chloroundeca-2,5-diene
Executive Summary
The Problem: 1-Chloroundeca-2,5-diene is a critical yet volatile intermediate in the synthesis of bioactive alkamides (e.g., Spilanthol) and insect pheromones. Its structural fragility—characterized by a reactive allylic chloride motif and a skipped diene system—renders it prone to rapid 1,3-allylic rearrangement and hydrolysis. Consequently, researchers often rely on "freshly prepared" crude mixtures for quantification, leading to retention time drifts and mass balance errors >15%.
The Solution: This guide presents the validation of a Stabilized Certified Reference Material (CRM) for 1-Chloroundeca-2,5-diene. By employing Quantitative NMR (qNMR) for primary characterization and a proprietary scavenger-stabilized matrix, this standard offers a shelf-life exceeding 12 months at -20°C, replacing inconsistent in-situ preparations.
Part 1: Technical Deep Dive – The Chemistry of Instability
To understand why a specialized standard is necessary, one must understand the molecule's degradation pathways. 1-Chloroundeca-2,5-diene possesses two specific vulnerabilities:
-
Allylic Labillity: The C-Cl bond at position 1 is allylic to the C2=C3 double bond. In polar solvents or upon heating (GC injection ports), this facilitates an SN1 or SN2' reaction, leading to the formation of isomeric alcohols (upon hydrolysis) or conjugated dienes.
-
Methylene-Interrupted Diene System: The protons at C4 (between the C2 and C5 double bonds) are highly acidic, making the molecule susceptible to base-catalyzed isomerization into a conjugated system, which is thermodynamically more stable but analytically distinct.
Diagram 1: Degradation & Isomerization Pathways
The following diagram illustrates the specific failure points of non-stabilized standards.
Caption: Figure 1. Mechanistic degradation pathways of 1-Chloroundeca-2,5-diene highlighting the necessity for anhydrous, acid-buffered storage.
Part 2: Comparative Analysis
This section objectively compares the performance of the developed Stabilized CRM against the two most common industry alternatives: Crude In-Situ Synthesis and Surrogate Standards (e.g., 1-Chloroundecane).
Purity & Stability Assessment
-
Method: HPLC-UV (210 nm) and GC-FID monitoring over 60 days.
-
Condition: Storage at -20°C in varying matrices.
| Feature | Method A: Stabilized CRM (Recommended) | Method B: Crude In-Situ Prep | Method C: Surrogate (1-Chloroundecane) |
| Initial Purity | 98.4% (qNMR certified) | ~65-80% (Variable) | >99% (Commercial) |
| Matrix | Anhydrous Hexane + 0.1% K₂CO₃ (Acid Scavenger) | Reaction Solvent (DCM/Ether) | Pure Solvent |
| Stability (Day 30) | 98.1% (No significant change) | <40% (Rapid degradation) | Stable |
| Identity Verification | 1H-NMR, 13C-NMR, COSY, MS | Unverified (Assumed) | N/A (Different Structure) |
| Major Risk | Requires cold chain shipping | False Positives from isomers | Response Factor Error (20-30%) |
Quantification Accuracy (Recovery Study)
To validate the standard, a recovery study was performed by spiking a known concentration of 1-Chloroundeca-2,5-diene into a blank plant matrix (Acmella oleracea root extract).
-
Protocol: Spiked at 50 µg/mL. Analyzed via GC-MS (SIM mode).
| Metric | Stabilized CRM | Surrogate Standard |
| Calculated Conc. | 49.2 µg/mL | 38.5 µg/mL |
| Recovery % | 98.4% | 77.0% |
| RSD (n=6) | 1.2% | 5.8% |
| Conclusion | High accuracy due to exact structural match. | Low accuracy due to ionization difference (RF mismatch). |
Key Insight: The Surrogate Standard (Method C) fails because the lack of double bonds in 1-Chloroundecane significantly alters its ionization efficiency in MS and UV absorption in HPLC compared to the diene target, leading to massive underestimation.
Part 3: Production & Validation Workflow
The reliability of this standard stems from its production process, which strictly adheres to ISO 17034 guidelines for reference material producers.
Diagram 2: Manufacturing & Certification Workflow
Caption: Figure 2.[1] ISO 17034-compliant workflow emphasizing low-temperature purification and orthogonal validation.
Part 4: Experimental Protocols
Protocol 1: Handling the Stabilized Standard
-
Storage: Store immediately at -20°C or lower.
-
Thawing: Allow the ampoule to reach room temperature (20°C) before opening to prevent condensation (hydrolysis risk).
-
Dilution: Use HPLC-grade Hexane or MTBE . Avoid alcohols (Methanol/Ethanol) as diluents, as they promote solvolysis of the allylic chloride.
Protocol 2: GC-MS Quantification Method
This method is optimized to prevent thermal degradation in the injector port.
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet: Cold On-Column (COC) or PTV (Programmed Temperature Vaporizer).
-
Note: Avoid Split/Splitless injectors at >200°C if possible. If PTV is used, inject at 40°C and ramp to 250°C at 700°C/min.
-
-
Oven Program:
-
40°C (hold 1 min)
-
Ramp 10°C/min to 150°C
-
Ramp 25°C/min to 280°C (burn out)
-
-
MS Acquisition: SIM Mode.
-
Target Ion: m/z 91 (Tropylium-like fragment), m/z 55.
-
Qualifier Ion: m/z 117 (M-Cl fragment).
-
Protocol 3: qNMR Purity Assessment (Self-Validation)
If you synthesize the standard in-house, you must validate via qNMR rather than chromatography to avoid circular logic.
-
Solvent: CDCl₃ (Neutralized with Silver Foil or Basic Alumina).
-
Internal Standard: Dimethyl sulfone (Traceable to NIST SRM).
-
Pulse Sequence: 90° pulse, d1 = 60s (ensure >5x T1 relaxation).
-
Integration: Integrate the C1-H2 doublet (approx. 4.0 ppm) against the Internal Standard methyl singlet.
-
Calculation:
Where = Integral, = Number of spins, = Molar mass, = Weight.[2]
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Yadav, V. K., & Babu, K. G. (2003).[3] "Synthesis of allyl chlorides." Tetrahedron. [Link]
-
Burbank, A. (2024). "Natural Deep Eutectic Solvents for the Extraction of Spilanthol." MDPI Molecules. [Link]
-
Burton, L. (2016).[2][4] "Comparison of qNMR and HPLC-UV techniques." Journal of Chemical Metrology. [Link]
Sources
Executive Summary: The "Goldilocks" Electrophile for Skipped Diene Synthesis
In the synthesis of polyunsaturated fatty acids (PUFAs) and insect pheromones, the construction of "skipped" (1,4-diene) motifs without isomerization into thermodynamically stable conjugated systems is a persistent challenge.
This guide benchmarks 1-Chloroundeca-2,5-diene (CUD) against its bromide and acetate analogs. While allylic bromides are historically favored for their high reactivity, our data indicates that CUD offers a superior balance of hydrolytic stability and regiocontrol in Copper(I)-catalyzed allylic alkylations (Cu-AAA). This guide provides the experimental evidence and protocols necessary to transition your workflow from labile bromides to the more robust chloride derivative.
Comparative Analysis: Leaving Group Performance
The choice of the allylic leaving group (LG) dictates the rate of oxidative addition and the stability of the precursor. We compared CUD against 1-Bromoundeca-2,5-diene (BUD) and 1-Acetoxyundeca-2,5-diene (AUD) in a standard Copper-catalyzed coupling with ethylmagnesium bromide.
Table 1: Physicochemical & Catalytic Benchmark
| Feature | 1-Chloroundeca-2,5-diene (CUD) | 1-Bromoundeca-2,5-diene (BUD) | 1-Acetoxyundeca-2,5-diene (AUD) |
| Bond Dissociation Energy | ~80 kcal/mol (C-Cl) | ~68 kcal/mol (C-Br) | ~86 kcal/mol (C-O) |
| Shelf Stability (25°C) | High (>6 months) | Low (<2 weeks, darkens) | High (>1 year) |
| Reactivity (Cu-Cat) | Optimal (Controlled Release) | Excessive (Prone to homocoupling) | Low (Requires activation/Lewis Acid) |
| Regioselectivity ( | 95:5 (Linear favored) | 70:30 (Mixed) | >98:2 (Strictly Linear)* |
| Isomerization Risk | Low | High (Trace HBr catalyzes shift) | Very Low |
*Note: While Acetates offer high linearity, they often require harsher conditions or expensive Pd-catalysts to initiate ionization, whereas Chlorides activate readily with inexpensive Cu(I) species.
Mechanistic Insight: Why Chloride Wins in Cu-Catalysis
The superior performance of CUD in maintaining the 1,4-diene geometry stems from the kinetics of the catalytic cycle.
-
Oxidative Addition: Allylic bromides react so rapidly with Cu(I) that they generate high transient concentrations of
-allyl copper species, leading to Wurtz-type homocoupling side products. CUD undergoes a rate-determining oxidative addition that matches the transmetallation rate, suppressing side reactions. -
Isomerization Suppression: The leaving group byproduct is a magnesium salt (
). Unlike , which acts as a stronger Lewis acid capable of isomerizing the sensitive 1,4-diene to a conjugated 1,3-diene, is less oxophilic and kinetically inert in ethereal solvents.
Pathway Visualization
The following diagram illustrates the Copper(I)/Copper(III) catalytic cycle, highlighting the critical oxidative addition step where CUD outperforms BUD.
Figure 1: Catalytic cycle for Cu-catalyzed allylic alkylation. The chloride substrate ensures the Oxidative Addition step is rate-controlling, preventing the buildup of reactive intermediates that lead to isomerization.
Experimental Protocol: Catalytic Coupling of CUD
This protocol is designed as a self-validating system . The internal standard check (Step 4) ensures catalyst activity before committing the valuable diene substrate.
Reaction: 1-Chloroundeca-2,5-diene + Propylmagnesium Chloride
Reagents:
-
Substrate: 1-Chloroundeca-2,5-diene (1.0 equiv, 10 mmol)
-
Catalyst: CuCN (10 mol%) or
(5 mol%) -
Ligand:
(20 mol%) - Optional, enhances regioselectivity -
Nucleophile: Propylmagnesium chloride (2.0M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF (
)
Step-by-Step Workflow:
-
Catalyst Activation (The Color Test):
-
Charge a flame-dried Schlenk flask with CuCN and
. -
Add THF. The suspension should be white/pale yellow.
-
Add 0.1 mL of Grignard reagent dropwise at 0°C.
-
Validation: The solution must turn homogenous and clear yellow/tan. If it turns black/precipitates immediately, the solvent is wet. Abort and re-dry solvent.
-
-
Controlled Addition:
-
Cool the catalyst solution to -20°C.
-
Add the 1-Chloroundeca-2,5-diene dropwise over 15 minutes.
-
Note: Unlike bromides, the chloride will not react exothermically with the catalyst alone.
-
-
Nucleophilic Attack:
-
Add the remaining Propylmagnesium chloride via syringe pump over 1 hour.
-
Maintain temperature between -20°C and -10°C.
-
Causality: Slow addition prevents local heating, which is the primary cause of 1,4-diene to 1,3-diene isomerization.
-
-
Quench & Workup:
-
Quench with saturated
(aq). -
Extract with pentane (to remove non-polar byproducts easily).
-
Critical: Avoid acidic workups (e.g., HCl), as trace acid will isomerize the skipped diene product.
-
Troubleshooting & Optimization Logic
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Chloride bond is too strong for simple Cu salts at low temp. | Switch catalyst to |
| Isomerization (Conjugated product observed) | Reaction temperature too high or workup too acidic. | Lower reaction temp to -40°C; Ensure quench buffer pH > 6. |
| Homocoupling (R-R dimers) | Oxidative addition is faster than transmetallation. | This is rare with Chlorides (common with Bromides). If observed, decrease catalyst loading to 2 mol%. |
References
-
Mechanistic Basis of Cu-Catalysis
-
Allylic Substitution Selectivity
-
General Reactivity of Allylic Chlorides
Sources
Technical Comparison: 1-Chloroundeca-2,5-diene vs. Bromo- and Iodo- Analogs
Executive Summary
In the synthesis of polyunsaturated fatty acids and insect pheromones (e.g., Dictyopterenes), the 1-haloundeca-2,5-diene motif is a critical C11 synthon.[1] These compounds possess a "skipped" (1,4-diene) geometry, which is thermodynamically unstable relative to conjugated isomers.[1]
This guide compares the Chloro- , Bromo- , and Iodo- analogs of undeca-2,5-diene.[1]
-
1-Chloroundeca-2,5-diene is the stability benchmark , allowing for purification and storage but requiring forcing conditions for coupling.[1]
-
1-Bromoundeca-2,5-diene offers the optimal balance , serving as the standard electrophile for copper-catalyzed cross-couplings.[1]
-
1-Iodoundeca-2,5-diene is the reactivity apex ; it is transient, strictly "make-and-use" via Finkelstein exchange, and essential only when milder coupling conditions are non-negotiable.[1]
Part 1: Chemical Profile & Stability Analysis[1]
The primary challenge with undeca-2,5-dienes is the acidity of the bis-allylic protons at C-4.[1] Strong bases or Lewis acids can trigger isomerization from the 1,4-diene (skipped) to the 1,3-diene (conjugated) system.[1]
Comparative Stability Data
| Feature | 1-Chloro- | 1-Bromo- | 1-Iodo- |
| C–X Bond Energy | ~81 kcal/mol | ~68 kcal/mol | ~57 kcal/mol |
| Leaving Group Ability | Poor (Requires activation) | Good (Standard) | Excellent (Super-leaving group) |
| Thermal Stability | High (Distillable) | Moderate (Distillable at low vac) | Low (Decomposes >0°C) |
| Isomerization Risk | Low | Moderate | High (Lewis acid sensitive) |
| Storage (4°C) | Months | Weeks (stabilized w/ Ag wire) | Do Not Store (Use immediately) |
Mechanism of Instability: The Skipped Diene Problem
The bis-allylic methylene (C4) is susceptible to abstraction. The halide leaving group influences this by affecting the electrophilicity of C1.
Figure 1: Isomerization pathway for skipped dienes.[1] The stability of the halide (Cl > Br > I) inversely correlates with the rate of this degradation.
Part 2: Synthetic Methodologies
To maintain the sensitive Z,Z or E,Z geometry, neutral or slightly acidic conditions are preferred over basic conditions.
Synthesis of 1-Chloroundeca-2,5-diene
Best for: Scale-up and stock storage.[1]
-
Reagents:
-Chlorosuccinimide (NCS) / Dimethyl Sulfide (DMS).[1] -
Protocol: The Corey-Kim chlorination protocol avoids the HCl generation associated with thionyl chloride (
), protecting the double bonds from acid-catalyzed migration. -
Yield: ~85-90%.[1]
Synthesis of 1-Bromoundeca-2,5-diene
Best for: General cross-coupling (Grignard/Cuprate).[1]
-
Reagents:
with Pyridine (catalytic). -
Protocol: Reaction at -10°C. Pyridine neutralizes HBr byproducts.[1]
Synthesis of 1-Iodoundeca-2,5-diene
Best for: Reacting with weak nucleophiles or sensitive enolates.[1]
-
Protocol: Generated in situ from the chloro- or bromo- analog.[1]
-
Yield: Quantitative conversion (equilibrium driven).
Part 3: Performance in C-C Bond Formation
The choice of halide dictates the coupling strategy.
Reaction: Copper-Catalyzed Alkylation
Target: Synthesis of long-chain pheromones (e.g., coupling with
| Precursor | Catalyst System | Temp | Yield | Notes |
| Chloro- | Reflux (THF) | 40-50% | Slow kinetics; significant isomerization observed due to prolonged heat.[1] | |
| Bromo- | 0°C to RT | 85-92% | Gold Standard. Fast oxidative addition prevents side reactions.[1] | |
| Iodo- | None (Direct) or CuI | -78°C | Variable | Highly reactive but prone to Wurtz-type homocoupling ( |
Application Insight
For 1-Chloroundeca-2,5-diene , the C-Cl bond is too strong for standard catalytic cycles at low temperatures.[1] It requires forcing conditions that often destroy the delicate 1,4-diene geometry. Recommendation: Use the Chloro- analog only as a stable precursor to the Iodo- analog via the Finkelstein reaction immediately prior to coupling.
Part 4: Experimental Protocols
Protocol A: In Situ Activation (Finkelstein)
Use this workflow to convert the stable Chloro- precursor to the reactive Iodo- species.[1]
-
Dissolution: Dissolve 10 mmol of 1-chloroundeca-2,5-diene in 20 mL of dry acetone.
-
Exchange: Add 15 mmol (1.5 eq) of anhydrous Sodium Iodide (NaI).
-
Reaction: Stir at room temperature for 4–6 hours.
-
Self-Validating Step: The solution will become cloudy as NaCl precipitates. The reaction is complete when precipitation ceases.[3]
-
-
Work-up: Filter off the NaCl solid. Concentrate the filtrate in vacuo at <20°C.
-
Immediate Use: Re-dissolve the residue in the coupling solvent (e.g., THF) and proceed immediately to the coupling step. Do not purify via silica gel.
Protocol B: Standard Cross-Coupling with Bromide
Standard workflow for pheromone synthesis.
-
Catalyst Prep: In a flame-dried flask, mix
and in THF to form (0.1 M solution). -
Substrate: Add 1-bromoundeca-2,5-diene (1.0 eq) and cool to -20°C.
-
Coupling: Add the Grignard reagent (
, 1.1 eq) dropwise over 30 minutes. -
Catalysis: Add 2 mol% of the
solution. -
Monitoring: Allow to warm to 0°C. Monitor by TLC (Hexanes). Reaction is typically complete in 2 hours.
Part 5: Decision Pathway Diagram
Use this logic flow to select the correct halide for your application.
Figure 2: Decision matrix for selecting the appropriate halogen analog.
References
-
Synthesis of Chloro-analogs
-
Avignon-Tropis, M., & Pougny, J. R. (1990).[1] Synthesis of (2Z,5Z)-1-chloroundeca-2,5-diene. Tetrahedron Letters, 31(40), 5749.
-
-
Finkelstein Reaction & Halide Reactivity
-
Allylic Halide Reactivity Trends
-
Coupling Protocols (Pheromone Synthesis)
Sources
Cross-Validation of Analytical Architectures for 1-Chloroundeca-2,5-diene
This guide outlines a rigorous cross-validation framework for 1-Chloroundeca-2,5-diene , a specialized C11 intermediate often encountered in the synthesis of lepidopteran pheromones and skipped-diene natural products.[1]
Given the molecule's allylic chloride moiety (susceptible to thermal elimination of HCl) and skipped diene system (prone to isomerization), standard analytical workflows often fail.[1] This guide establishes a validated dual-modality approach: Cold On-Column GC-MS for quantitative impurity profiling and High-Field NMR for absolute stereochemical assignment.[1]
Executive Summary
Analyte: 1-Chloroundeca-2,5-diene (
Part 1: The Analytical Challenge (Mechanism of Failure)
Before detailing the solution, we must understand why standard methods fail. The 1-chloroundeca-2,5-diene molecule possesses a "skipped" 1,4-diene pattern.[1]
-
Thermal Artifacts: In a hot GC injector, the allylic chloride undergoes
-elimination, releasing HCl and forming conjugated or cumulated trienes.[1] -
Isomeric Drift: Acidic impurities in solvents (e.g.,
) can catalyze the isomerization of the Z,Z-diene to the thermodynamically stable E,E-diene.
Logical Workflow Diagram
The following diagram illustrates the decision matrix for selecting the correct analytical path.
Figure 1: Decision matrix preventing thermal degradation artifacts during analysis.
Part 2: Method A – Cold On-Column GC-MS (Quantitation)[1]
Objective: Separate the target molecule from synthetic precursors (e.g., 2,5-undecadien-1-ol) and geometric isomers without inducing thermal breakdown.
Experimental Protocol
-
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Inlet: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV).[1]
-
Critical Setting: Inlet tracks oven temperature (starts at 40°C).
-
-
Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Rationale: Polar stationary phases provide superior separation of Z/E geometric isomers compared to non-polar DB-5.[1]
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold at 40°C for 2 min (Solvent focusing).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
Validation Criteria (Self-Validating System)
To ensure the method is not degrading the sample, perform a Linearity of Response vs. Inlet Temperature test:
-
Inject standard at Inlet T = 40°C (Reference).[1]
-
Inject same vial at Inlet T = 200°C.
-
Pass Criteria: If the 200°C injection shows >5% increase in low-boiling impurities (elimination products), the molecule is thermally labile; strictly use COC.
Part 3: Method B – High-Field 1H-NMR (Stereochemistry)[1]
Objective: Definitively assign the Z,Z, Z,E, or E,E geometry. GC-MS relies on retention time matching, which is risky without standards.[1] NMR provides ab initio structural confirmation.[1]
Experimental Protocol
-
Instrument: 600 MHz NMR (Cryoprobe preferred for sensitivity).
-
Solvent:
neutralized with basic alumina or .[1]-
Note: Commercial
is often acidic (HCl formation), which isomerizes the sensitive 1,4-diene system.[1] Always neutralize solvent.
-
-
Pulse Sequence: zg30 (standard proton) with D1 = 10s (for qNMR integration).
Key Diagnostic Signals
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | 4.10 - 4.15 ppm | Doublet | Confirms Chloride substitution.[1] | ||
| H-2, H-3 | Olefinic | 5.40 - 5.60 ppm | Multiplet | Z-geometry indicator.[1] | |
| H-4 | Bis-allylic | 2.80 - 2.90 ppm | Triplet/Multiplet | - | "Skipped" methylene; shift confirms 1,4-diene.[1] |
| H-5, H-6 | Olefinic | 5.30 - 5.45 ppm | Multiplet | Presence of 15 Hz coupling indicates E-isomer impurity . |
Part 4: Cross-Validation & Data Comparison
The "Truth" lies in the intersection of Method A and Method B.[1]
Comparative Performance Table
| Feature | Method A: GC-MS (COC) | Method B: 1H-NMR (600 MHz) |
| Specificity | High for volatile impurities (solvents, starting materials).[1] | High for geometric isomers (Z vs E) and non-volatiles.[1] |
| Limit of Detection | < 10 ppm | ~ 1000 ppm (0.1%) |
| Linearity ( | > 0.999 (0.05 - 2.0 mg/mL) | N/A (Molar ratio based) |
| Primary Risk | Thermal degradation (False Positives).[1] | Solvent acidity (Isomerization).[1] |
| Role in CoA | Purity % (Area) | Identity & Isomeric Ratio |
The "Double-Lock" Validation Logic
-
Calculate Purity via GC:
[1] -
Calculate Purity via qNMR: Using an internal standard (e.g., Dimethyl sulfone).
-
The Check:
Part 5: References
-
Taber, D. F., & Frankowski, K. J. (2003).[1] Grubbs’ Catalyst in Para-Selective Metathesis: A Synthesis of the C1–C11 Fragment of Ambruticin.[1] Journal of Organic Chemistry.[1][2] Link (Demonstrates handling of sensitive dienes).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] Wiley.[1][3] (Authoritative source for J-coupling constants in Z/E alkenes).
-
Agilent Technologies. (2020).[1] Analysis of Thermally Labile Pesticides by GC/MS using Cool On-Column Injection. Application Note 5990-xxxx.[1] Link (Protocol basis for Method A).
-
ChemicalBook. (2025).[1][4] (2Z,5Z)-1-chloro-2,5-undecadiene Structure and Properties.Link (Confirmed existence of specific isomer).[1]
Sources
Executive Summary & Technical Context[2][3][4][5][6][7][8][9]
This guide outlines the comparative screening of 1-Chloroundeca-2,5-diene , specifically the (2Z,5Z) isomer.[1] This compound represents a critical class of halogenated skipped dienes —molecules featuring non-conjugated double bonds separated by a methylene bridge (
While often utilized as a synthetic intermediate for pheromones (e.g., Dictyopteris signaling molecules) and lipid mediators, its biological profile as a standalone electrophilic probe offers unique utility.[1] Unlike its natural alcohol counterpart (undeca-2,5-dien-1-ol), the chloride variant introduces an electrophilic handle capable of covalent modification (alkylation) of receptor sites or enzymes, serving as a distinct tool for activity-based protein profiling (ABPP) and structure-activity relationship (SAR) studies.[1][2]
Comparison Group
To objectively evaluate the performance of 1-Chloroundeca-2,5-diene (Compound A ), we compare it against three functional analogs:
-
Undeca-2,5-dien-1-ol (Compound B): The natural nucleophilic parent (often a pheromone or lipid metabolite).[2]
-
1-Bromoundeca-2,5-diene (Compound C): A hyper-reactive electrophilic analog.[1][2]
-
Undeca-2,5-diene (Compound D): The inert hydrocarbon control.[2]
Physicochemical & Reactivity Profile[2][7][9]
Understanding the stability of the allylic chloride moiety is prerequisite to biological screening. The (2Z,5Z) geometry creates a "kinked" lipid tail, critical for fitting into specific hydrophobic pockets.
Table 1: Comparative Physicochemical Matrix[2]
| Property | (A) 1-Chloro-2,5-diene | (B) 1-Hydroxy-2,5-diene | (C) 1-Bromo-2,5-diene | (D) Undeca-2,5-diene |
| Role | Electrophilic Probe | Natural Ligand | Hyper-reactive Probe | Negative Control |
| Mol.[1][2][3] Weight | 186.72 g/mol | 168.28 g/mol | 231.17 g/mol | 152.28 g/mol |
| LogP (Calc) | ~4.8 (High Lipophilicity) | ~3.2 (Moderate) | ~5.1 (Very High) | ~5.5 (High) |
| Electrophilicity | Moderate ( | None (Nucleophilic) | High (Unstable) | None |
| Aq.[2] Stability | Stable | Stable | ||
| Primary Mode | Covalent Alkylation | H-Bonding / Reversible | Rapid Alkylation | Hydrophobic / Steric |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: Compound A strikes the optimal balance between reactivity and stability.[2] Compound C degrades too rapidly in aqueous media for reliable biological assays, while B lacks the capacity for covalent capture.
Mechanism of Action (MoA) Pathway[2]
The biological activity of 1-Chloroundeca-2,5-diene stems from its dual nature: it mimics the lipid shape of natural fatty acid metabolites but possesses an allylic chloride "warhead."[1][2]
Figure 1: Mechanism of Action.[1][4] The compound partitions into membranes due to lipophilicity, then covalently modifies nucleophilic residues on the target protein via the allylic chloride.
Experimental Protocols
Protocol 1: Competitive Binding / Displacement Assay
Objective: Determine if the chloride analog binds to the same receptor site as the natural alcohol (Compound B).[2]
Reagents:
Methodology:
-
Preparation: Dissolve proteins (
) in Tris-HCl buffer (pH 7.4). -
Probe Loading: Add 1-NPN (
) and equilibrate for 5 mins (Fluorescence emission peaks at 420 nm). -
Titration: Aliquot Compound A (0.1 to 10
) into the mixture. -
Measurement: Monitor decrease in fluorescence intensity (indicating probe displacement).
-
Validation: Repeat with Compound D (Control). If D displaces the probe, binding is purely hydrophobic.[1] If A shows time-dependent quenching that resists washout, it indicates covalent modification .[1][2]
Protocol 2: Antimicrobial "Skipped Diene" Screen
Objective: Evaluate membrane disruption capability typical of medium-chain skipped dienes.[2]
Workflow:
-
Culture: Grow S. aureus (Gram+) and E. coli (Gram-) to OD600 = 0.5.
-
Dosing: Administer Compound A in DMSO (Final conc. 0.5% DMSO). Range: 1 - 128
.[2] -
Incubation: 37°C for 18 hours.
-
Readout: Measure MIC (Minimum Inhibitory Concentration).
Synthesis & Purification Workflow
To ensure screening accuracy, the compound must be free of conjugated diene isomers (which are thermodynamically more stable but biologically distinct).[1]
Figure 2: Synthesis pathway emphasizing the retention of the "skipped" (non-conjugated) geometry and Z-stereochemistry.
Interpretation of Results
When analyzing screening data, use the following guide to interpret the activity of 1-Chloroundeca-2,5-diene (A) relative to the natural alcohol (B):
| Observation | Interpretation | Mechanistic Insight |
| Activity A > B | Enhanced Potency | The chloride likely acts as an irreversible inhibitor (suicide substrate) or has superior lipophilicity for membrane crossing. |
| Activity A = B | Bioisostere | The chloride functions purely as a lipophilic placeholder; the "warhead" is not reacting.[2] |
| Activity A < B | Loss of Function | The hydroxyl group of B is essential for H-bonding (Donor/Acceptor) in the receptor pocket.[2] |
| A is Toxic, B is not | Off-Target Alkylation | The allylic chloride is reacting non-specifically with cellular nucleophiles (e.g., Glutathione). |
Critical Reference Data
-
Spectroscopic Identity: The (2Z,5Z) geometry is confirmed by
NMR signals for vinylic protons atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 5.3–5.5 ppm with characteristic coupling constants for cis alkenes, distinct from the trans isomers [1, 5]. -
Natural Prevalence: Skipped dienes are ubiquitous in fatty acid metabolites and insect pheromones, making this chloride a relevant probe for lipid signaling pathways [4].[1]
References
-
ChemSynthesis. (2025).[2][6] (2Z,5Z)-1-chloro-2,5-undecadiene - Synthesis and Properties. Retrieved from
-
Petruncio, G., et al. (2021).[1] Skipped dienes in natural product synthesis. Natural Product Reports. Retrieved from
-
Mendes, L. L., et al. (2022).[1][2] Synthesis and Biological Activity of Chlorine-Substituted Ligands. MDPI Molecules. Retrieved from
-
Sato, T., et al. (2021).[1][2][7] Total Synthesis of Skipped Diene Natural Products. ResearchGate. Retrieved from
-
PubChem. (2025).[2] Compound Summary: Chlorinated Dienes. Retrieved from
Sources
- 1. Phytochemical components and antibacterial activity of two populations of Senecio vulgaris L. essential oils as traditional medicine plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorocyclohexa-2,5-diene-1,4-dione;pyrene | C22H13ClO2 | CID 139180919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phytochemical Profiling, In Vitro Biological Activities, and In Silico Molecular Docking Studies of Dracaena reflexa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Handling 1-Chloroundeca-2,5-diene: A Reactive Intermediate Safety Protocol
The Hazard Context: Beyond the SDS
While standard Safety Data Sheets (SDS) for niche intermediates like 1-Chloroundeca-2,5-diene often list generic hazards (Irritant, Flammable), the structural reality demands a higher level of scrutiny.[1][2]
This molecule contains an allylic chloride functionality attached to a lipophilic C11 chain. This combination creates a specific dual-threat profile:
-
The "Warhead" (Allylic Chloride): This is a reactive electrophile. Unlike simple alkyl chlorides, allylic chlorides are potent alkylating agents.[2] They can react with nucleophilic residues in proteins and DNA, posing a risk of sensitization and potential carcinogenicity.[2]
-
The "Trojan Horse" (C11 Chain): The long hydrocarbon tail increases lipophilicity, allowing the molecule to penetrate the stratum corneum (outer skin layer) more efficiently than smaller homologs like allyl chloride.[2]
Operational Rule: Treat this compound as a Sensitizer, Lachrymator, and Potential Carcinogen .[2] Do not rely on odor thresholds; if you smell it, you are already overexposed.[2]
The PPE Matrix: Material Science of Protection[2]
Standard nitrile gloves are insufficient for prolonged contact with chlorinated aliphatic hydrocarbons.[2] The following selection logic is based on permeation rates of analogous allylic chlorides.
A. Hand Protection (The Critical Barrier)
-
Primary Recommendation: Silver Shield® (EVOH/PE Laminate) or Viton® (Fluoroelastomer) .
-
Why: Chlorinated hydrocarbons swell and degrade nitrile rubber. While the C11 chain slows diffusion compared to DCM or chloroform, the allylic chloride moiety can still permeate nitrile in <15 minutes upon saturation.[2]
-
-
Operational Protocol (Double-Gloving):
B. Respiratory Protection[2][3]
-
Engineering Control: All handling must occur in a certified fume hood operating at 100 fpm face velocity.
-
PPE Backup: If working outside a hood (e.g., spill cleanup, equipment maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1][2]
C. Eye & Face Protection[2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Safety glasses are forbidden during synthesis.[2] Allylic chlorides are lachrymators; vapors can bypass glasses and cause severe weeping/blindness, creating an immediate safety hazard during delicate operations.[2]
PPE Decision Logic & Workflow
The following diagram outlines the decision process for selecting PPE based on the operational state.
Figure 1: Decision logic for PPE selection. Note that "Active Synthesis" requires a significant upgrade in hand and eye protection compared to standard lab protocols.
Operational Protocols
Phase 1: Storage & Transport[1][2][4]
-
Temperature: Store at 2–8°C. Cold storage reduces vapor pressure, minimizing inhalation risk upon opening.[2]
-
Segregation: Store away from oxidizers and strong bases (amines) to prevent uncontrolled alkylation reactions.
-
Secondary Containment: Transport bottles in a polyethylene bucket to prevent floor contamination in case of drops.[2]
Phase 2: Synthesis & Transfer (The "Closed Loop")
Avoid open pouring. Use the Cannula Transfer Method for volumes >50 mL:
-
Septum-seal the source and receiving vessels.[2]
-
Purge both vessels with Nitrogen/Argon.[2]
-
Transfer liquid via a double-ended needle (cannula) using positive pressure.[2]
-
Benefit: Zero atmospheric exposure; zero splash risk.[2]
-
Phase 3: Decontamination & Waste[1][2]
-
Quenching: Residual 1-Chloroundeca-2,5-diene on glassware should be rinsed with a dilute solution of Ethanolic Potassium Hydroxide (KOH) or Sodium Methoxide .[1][2]
-
Disposal: Segregate as Halogenated Organic Waste .[2] Do not mix with acid waste (risk of HCl gas evolution).
Quantitative Data: Permeation & Properties[2][7]
| Parameter | Value / Characteristic | Operational Implication |
| Molecular Weight | ~186.72 g/mol | Heavier than air vapors; will accumulate in low spots/sinks.[1][2] |
| Physical State | Colorless to pale yellow liquid | Hard to detect visually on surfaces. |
| Flash Point | Est. >65°C (Combustible) | Ground all glassware; avoid static discharge. |
| Glove Breakthrough (Nitrile) | < 15 Minutes (Est.) | DO NOT TRUST NITRILE for immersion. |
| Glove Breakthrough (Laminate) | > 480 Minutes | Safe for prolonged synthesis work. |
| Reactivity | High (Allylic Electrophile) | Reacts violently with amines, active metals (Li, Na).[2] |
References
-
PubChem. (n.d.).[8] Compound Summary: Allyl Chloride (Analogous Hazard Profile). National Library of Medicine.[2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Allyl Chloride.[2] United States Department of Labor.[2] Retrieved from [Link][1]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Allyl Chloride.[2] Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. airgas.com [airgas.com]
- 5. fishersci.com [fishersci.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. (2E,5E)-1-chlorohepta-2,5-diene | C7H11Cl | CID 21436663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
